molecular formula C6H6ClN3 B586920 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 16372-08-0

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B586920
CAS No.: 16372-08-0
M. Wt: 155.585
InChI Key: LJXVPXRXXVHTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0) is a versatile dihydro-derivative of the privileged pyrrolo[2,3-d]pyrimidine heterocyclic scaffold. With a molecular formula of C6H6ClN3 and a molecular weight of 155.58 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of targeted kinase inhibitors . The core pyrrolo[2,3-d]pyrimidine structure is a bioisostere of purine, mimicking adenosine and enabling it to engage the hinge region of kinase enzymes through key hydrogen-bonding interactions . This mechanism makes it a valuable "warhead" in the design of ATP-competitive inhibitors. The reactive 4-chloro substituent allows for facile nucleophilic aromatic substitution, providing a handle for the introduction of diverse amine-containing side chains to explore structure-activity relationships and optimize potency and selectivity . This compound is a fundamental building block for research aimed at discovering new therapeutic agents for oncology. Its scaffold is featured in inhibitors targeting critical kinases such as RET, EGFR, Her2, VEGFR2, and CDK2 . The dihydro structure (6,7-dihydro-5H-) offers a distinct saturation profile compared to the aromatic system, which can be utilized to modulate the compound's electronic properties, conformation, and metabolic stability during the drug design process . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can refer to the product documentation for detailed specifications, including NMR and HPLC purity data.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXVPXRXXVHTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671981
Record name 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16372-08-0
Record name 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the chemical structure and properties of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS No. 16372-08-0) reveals a significant lack of publicly available scientific data. Despite its potential as a heterocyclic building block in medicinal chemistry, detailed experimental protocols, comprehensive spectroscopic data, and biological activity studies for this specific dihydro-pyrrolo[2,3-d]pyrimidine derivative are not readily accessible in the current scientific literature.

This technical guide aims to address the current information gap by summarizing the available data, highlighting the data deficiencies, and providing a comparative analysis with its well-characterized aromatic counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This approach is intended to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Structural and Physicochemical Properties

While specific, experimentally determined data for this compound is scarce, its basic structural and physicochemical properties can be inferred.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16372-08-0Chemical Abstracts Service
Molecular Formula C₆H₆ClN₃Calculated
Molecular Weight 155.58 g/mol Calculated
Appearance Not documented-
Melting Point Not documented-
Boiling Point Not documented-
Solubility Not documented-

Spectroscopic Data for Structure Elucidation

A thorough search of scientific databases reveals a notable absence of published ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for this compound. This lack of spectroscopic information is a major impediment to its unambiguous structure confirmation and purity assessment.

For comparative purposes, the spectroscopic data for the aromatic analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is well-documented and would serve as a crucial reference for any future characterization of the dihydro derivative.

Synthesis and Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis of this compound are not described in the accessible literature. While general synthetic routes to pyrrolo[2,3-d]pyrimidine cores exist, specific conditions and purification methods for this saturated derivative have not been published.

A potential synthetic strategy could involve the reduction of the pyrrole ring of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The logical workflow for such a synthesis and subsequent characterization is outlined below.

G cluster_0 Synthetic Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reduction Catalytic Hydrogenation or Chemical Reduction Start->Reduction Reagents (e.g., H₂, Pd/C) Product This compound Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structure Elucidation (NMR, MS, etc.) Purification->Characterization

Caption: Proposed synthetic and characterization workflow.

Biological Activity and Signaling Pathways

There is no available information on the biological activity of this compound, nor is it implicated in any known signaling pathways. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of many biologically active molecules, including Janus kinase (JAK) inhibitors. However, the effect of the saturation in the pyrrole ring on the biological activity of this particular derivative remains to be investigated.

The general mechanism of JAK-STAT signaling, a pathway often targeted by pyrrolo[2,3-d]pyrimidine-based drugs, is depicted below.

G cluster_1 Generalized JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: Overview of the JAK-STAT signaling cascade.

Conclusion

The structural elucidation and characterization of this compound present a clear gap in the current scientific knowledge. The absence of fundamental spectroscopic and synthetic data hinders its potential application in drug discovery and development. This guide underscores the need for foundational research to synthesize and thoroughly characterize this compound. Such efforts would not only confirm its structure but also pave the way for exploring its biological activities and potential as a novel scaffold in medicinal chemistry. Researchers are encouraged to undertake these studies to unlock the potential of this and similar dihydro-pyrrolo[2,3-d]pyrimidine derivatives.

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrrolopyrimidine core structure serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with available data on its synthesis and potential biological relevance. This document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics. The compound is notably a derivative used in the preparation of the antibiotic tubercidin (7-deazadenosine).[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as formulation, pharmacokinetics, and pharmacodynamics. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆ClN₃[2][3]
Molecular Weight 155.59 g/mol [2][3]
Appearance White powder[4]
Purity ~98%[4]
Boiling Point (calculated) 311.9 °C at 760 mmHgChemSpider
Density (calculated) 1.377 g/cm³ChemSpider
Topological Polar Surface Area (TPSA) 37.81 Ų[3]
logP (predicted) 1.098[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]

Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, general synthetic strategies for related pyrrolo[2,3-d]pyrimidine derivatives have been described. These methods often involve the construction of the fused ring system through cyclization reactions.

For the related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, several synthetic methods are documented, which may serve as a starting point for developing a synthesis for the dihydro derivative. These methods include:

  • A four-step synthesis starting from ethyl-2-cyanoacetate.[5]

  • A two-step synthesis from 6-chloro-5-iodo-7H-pyrimidin-4-amine.[5]

  • An improved seven-step synthesis from dimethyl malonate.[5]

  • A method involving the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[6]

A general workflow for the synthesis of pyrrolo[2,3-d]pyrimidines can be visualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., pyrimidine or pyrrole derivatives) Step1 Ring Formation / Cyclization Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Chlorination Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Product 4-Chloro-6,7-dihydro-5H- pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Analytical Characterization

Detailed experimental protocols for the analytical characterization of this compound are not extensively reported. However, standard analytical techniques would be employed for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the target compound is scarce, ¹H and ¹³C NMR spectra for related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are available and can provide a reference for expected chemical shifts and coupling constants.[7][8]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method would be suitable for the purity determination and quantification of this compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

The following diagram illustrates a logical workflow for the analytical characterization of the compound:

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Sample->NMR MS Mass Spectrometry - Molecular Weight Confirmation - Fragmentation Pattern Sample->MS HPLC HPLC - Purity Assessment - Quantification Sample->HPLC FTIR FT-IR Spectroscopy - Functional Group Identification Sample->FTIR Final Characterized Compound NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (155.59 g/mol ). Fragmentation patterns observed in the mass spectrum can provide further structural information. For the isomeric 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the top three m/z peaks in the GC-MS are reported as 118, 153, and 155.[9]

Biological Significance and Potential Applications

While direct biological activity and signaling pathway involvement for this compound are not well-documented, the broader class of pyrrolopyrimidines has garnered significant attention in drug discovery.

Derivatives of the closely related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are known to be key intermediates in the synthesis of several kinase inhibitors.[10] This scaffold is central to the development of drugs targeting Janus kinases (JAKs), which are implicated in inflammatory diseases.

Furthermore, research into related dihydro-pyrrolo-pyrimidine structures has revealed potent biological activities:

  • ATR Kinase Inhibition: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, an isomer of the target compound, have been identified as a new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a key protein in the DNA damage response (DDR) pathway.[11]

  • CDK2 Inhibition: 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been discovered as highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are promising targets in oncology.

The potential involvement of such compounds in kinase inhibition pathways can be represented as follows:

Signaling_Pathway cluster_kinase Kinase Signaling Pathway Kinase Kinase (e.g., ATR, CDK2, JAK) Substrate Substrate Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Cell Cycle Progression, DNA Repair) PhosphoSubstrate->Downstream Inhibitor Pyrrolopyrimidine Derivative (Potential Inhibitor) Inhibitor->Kinase inhibits

Caption: Generalized kinase inhibition by a pyrrolopyrimidine derivative.

Given the established role of the pyrrolopyrimidine scaffold in targeting various kinases, this compound represents a valuable starting point for the design and synthesis of novel inhibitors for therapeutic intervention in cancer and inflammatory diseases.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily as a scaffold for the development of kinase inhibitors. While comprehensive experimental data on its physicochemical properties and detailed synthetic protocols are currently limited in the public domain, the information available for related structures provides a strong foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a consolidated resource to aid researchers in these endeavors.

References

The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to its Role as a Foundational Scaffold for Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the function of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and its closely related analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as pivotal intermediates in the synthesis of a class of targeted therapeutics known as Janus Kinase (JAK) inhibitors. While not pharmacologically active itself, this pyrrolopyrimidine scaffold is the cornerstone for the creation of potent immunomodulatory drugs. The core "mechanism of action" discussed herein pertains to the final active pharmaceutical ingredients (APIs) derived from this intermediate, with a focus on two prominent examples: Tofacitinib and Ruxolitinib. This document provides a comprehensive overview of their inhibitory mechanisms, quantitative efficacy, the signaling pathways they modulate, and the experimental protocols used to characterize their activity.

The Role of this compound in Drug Synthesis

This compound (CAS: 16372-08-0) and its deprotected form, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are heterocyclic compounds that serve as essential building blocks in medicinal chemistry.[1][2] Their structure, being a deaza-isostere of adenine, makes them ideal starting points for the synthesis of ATP-competitive kinase inhibitors.[3] The chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups to build more complex molecules with desired pharmacological properties.[4] This scaffold is integral to the synthesis of several approved drugs, including Tofacitinib and Ruxolitinib, which are potent inhibitors of the Janus kinase family.[5][6]

The general synthetic strategy involves the coupling of the 4-chloro-pyrrolo[2,3-d]pyrimidine core with other complex chemical moieties to create the final, active drug molecule.[5][7][8][9]

Core Mechanism of Action: Janus Kinase (JAK) Inhibition

The primary mechanism of action for drugs synthesized from the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold is the inhibition of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[10][11][12] These intracellular tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in hematopoiesis and immune cell function.[12]

By acting as ATP-competitive inhibitors, these drugs bind to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][13] This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokine genes.[14]

Tofacitinib

Tofacitinib is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[11][15] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[12][16] The inhibition of JAK1 and JAK3 is particularly effective at blocking signaling from cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[17] This disrupts T-cell and Natural Killer (NK) cell function and reduces the production of inflammatory mediators.

Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1] It is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease.[1] The inhibition of JAK1 and JAK2 disrupts the signaling of a broad range of cytokines and growth factors that are crucial for hematopoiesis and immune function, which are often dysregulated in myeloproliferative neoplasms.[18]

Quantitative Data: In Vitro Kinase Inhibition

The potency of Tofacitinib and Ruxolitinib against the JAK isoforms has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTarget KinaseIC50 (nM)Reference(s)
Tofacitinib JAK1/JAK356
JAK1/JAK2406
JAK2/JAK21377
Ruxolitinib JAK13.3[19]
JAK22.8[19]
TYK219[19]
JAK3428[19]

Signaling Pathways and Visualizations

The JAK-STAT pathway is the primary signaling cascade inhibited by drugs derived from the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold. Below are Graphviz diagrams illustrating this pathway and the point of inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Tofacitinib / Ruxolitinib (Pyrrolo[2,3-d]pyrimidine derivative) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription 7. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. (Within 100 characters)

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol is used to determine the IC50 value of a test compound against a specific JAK kinase.[20][21]

Objective: To quantify the concentration of a test compound (e.g., Tofacitinib, Ruxolitinib) required to inhibit 50% of the enzymatic activity of a specific JAK isoform.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP at a concentration near the Km for the specific JAK isoform.

  • Test compounds dissolved in DMSO.

  • 96-well or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Luminescence plate reader.

Method:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.

  • Assay Plate Setup: In the assay plate, add the test compound dilutions, purified JAK enzyme, and the peptide substrate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compound Start->Prep_Compounds Prep_Assay Add Compound, JAK Enzyme, and Substrate to Plate Prep_Compounds->Prep_Assay Initiate_Rxn Initiate Reaction with ATP Prep_Assay->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Detect Stop Reaction and Add Detection Reagent Incubate->Detect Read_Plate Measure Luminescence Detect->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Generalized workflow for an in vitro kinase inhibition assay. (Within 100 characters)
Cellular Assay: Western Blot for Phospho-STAT Inhibition

This protocol assesses the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.[22]

Objective: To determine the effect of a JAK inhibitor on the phosphorylation of a specific STAT protein in response to cytokine stimulation in cultured cells.

Materials:

  • Cell line responsive to a specific cytokine (e.g., human peripheral blood mononuclear cells).

  • Cell culture medium and supplements.

  • Cytokine (e.g., IL-6, IFN-γ).

  • Test compound (e.g., Tofacitinib, Ruxolitinib) dissolved in DMSO.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT3), anti-total-STAT, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Method:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine to the media to stimulate the JAK-STAT pathway (e.g., 20 ng/mL IL-6 for 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., GAPDH) to confirm equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal. Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control.

Conclusion

This compound is a non-active but indispensable chemical intermediate. Its value lies in providing the core scaffold for the synthesis of highly potent and selective Janus Kinase inhibitors like Tofacitinib and Ruxolitinib. The mechanism of action of these derivative drugs involves the competitive inhibition of ATP binding to JAK enzymes, leading to the downregulation of the JAK-STAT signaling pathway. This interruption of pro-inflammatory cytokine signaling forms the basis of their therapeutic efficacy in a range of autoimmune and myeloproliferative disorders. The experimental protocols detailed herein provide a framework for the continued evaluation and development of novel therapeutics based on this privileged pyrrolo[2,3-d]pyrimidine structure.

References

The Ascendant Role of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned the pyrrolo[2,3-d]pyrimidine scaffold as a cornerstone in medicinal chemistry. As a deaza-isostere of adenine, this heterocyclic system serves as a privileged structure for the design of potent kinase inhibitors, leveraging its intrinsic affinity for the ATP-binding sites of these crucial cellular regulators. This technical guide delves into the burgeoning field of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives, offering an in-depth exploration of their biological activities, the experimental methodologies used for their evaluation, and the intricate signaling pathways they modulate. The strategic incorporation of a chlorine atom at the 4-position provides a versatile handle for synthetic elaboration, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities.

Unveiling the Biological Activities: A Focus on Kinase Inhibition and Anticancer Efficacy

Derivatives of the this compound core have demonstrated significant promise across a range of therapeutic areas, most notably in oncology and inflammatory diseases. Their primary mechanism of action lies in the competitive inhibition of various protein kinases, which are often dysregulated in these pathological states.

The pyrrolo[2,3-d]pyrimidine nucleus is a key structural motif in several approved kinase inhibitors and numerous candidates in clinical trials.[1] The versatility of this scaffold allows for the development of inhibitors targeting a spectrum of kinases, including but not limited to Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2]

Anticancer Activity

The antiproliferative effects of these derivatives are a direct consequence of their ability to modulate key signaling pathways involved in cancer cell growth, survival, and proliferation. By targeting kinases that are constitutively active in tumor cells, these compounds can induce cell cycle arrest and apoptosis.

One study reported the synthesis of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, which exhibited promising cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range.[2] Another series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives displayed significant antitumor activity, particularly against colon cancer cell lines, with IC50 values in the low micromolar range.[3][4] Furthermore, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors for the treatment of pancreatic ductal adenocarcinoma, demonstrating potent inhibitory activity against CDK9 and antiproliferative effects in cancer cell lines.[5]

Quantitative Analysis of Biological Activity

The following tables summarize the reported in vitro biological activities of various pyrrolo[2,3-d]pyrimidine derivatives, providing a comparative overview of their potency against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
5k EGFR79[2]
Her240[2]
VEGFR2136[2]
CDK2204[2]
Sunitinib (Reference) VEGFR2261[2]

Table 2: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5e HepG2 (Liver)39[2]
MCF-7 (Breast)45[2]
HCT-116 (Colon)52[2]
A549 (Lung)59[2]
5h HepG2 (Liver)33[2]
MCF-7 (Breast)39[2]
HCT-116 (Colon)47[2]
A549 (Lung)55[2]
5k HepG2 (Liver)29[2]
MCF-7 (Breast)35[2]
HCT-116 (Colon)41[2]
A549 (Lung)49[2]
5l HepG2 (Liver)37[2]
MCF-7 (Breast)43[2]
HCT-116 (Colon)49[2]
A549 (Lung)57[2]
8f HT-29 (Colon)4.55[4]
8g HT-29 (Colon)4.01[4]

Experimental Protocols: A Guide to Biological Evaluation

The characterization of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments: the MTT assay for assessing anticancer activity and the TR-FRET kinase assay for quantifying enzyme inhibition.

MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a robust and sensitive method for quantifying kinase activity and inhibition in a high-throughput format.[10][11][12]

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-labeled acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, ATP, and the test compound at the desired concentrations in an appropriate assay buffer.

  • Kinase Reaction: In a low-volume 384-well plate, add the test compound, followed by the kinase. Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection solution containing the europium-labeled antibody, the streptavidin-labeled acceptor, and EDTA.

  • Signal Measurement: After a final incubation period (e.g., 60 minutes) at room temperature, measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Battleground: Signaling Pathways

To comprehend the therapeutic potential of this compound derivatives, it is essential to visualize the signaling pathways they target. The following diagrams, rendered using the DOT language, illustrate key kinase-driven pathways implicated in cancer.

experimental_workflow cluster_cell_based Cell-Based Assay (MTT) cluster_biochemical Biochemical Assay (TR-FRET) cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment incubation 3. Incubation (48-72h) compound_treatment->incubation mtt_addition 4. MTT Addition incubation->mtt_addition solubilization 5. Formazan Solubilization mtt_addition->solubilization absorbance 6. Absorbance Reading solubilization->absorbance ic50_calc_cell 7. IC50 Calculation absorbance->ic50_calc_cell reagent_prep 1. Reagent Preparation kinase_reaction 2. Kinase Reaction reagent_prep->kinase_reaction incubation_biochem 3. Incubation (60 min) kinase_reaction->incubation_biochem detection 4. Detection Reagent Addition incubation_biochem->detection signal_read 5. TR-FRET Signal Reading detection->signal_read ic50_calc_biochem 6. IC50 Calculation signal_read->ic50_calc_biochem

General workflow for in vitro biological evaluation.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Initiates inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->jak Inhibits

Simplified JAK-STAT signaling pathway.

EGFR_Pathway egf EGF egfr EGFR egf->egfr Binds ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates to akt AKT pi3k->akt akt->nucleus Influences proliferation Cell Proliferation & Survival nucleus->proliferation inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->egfr Inhibits

Simplified EGFR signaling pathway.

PI3K_AKT_mTOR_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt AKT pip3->akt Recruits pdk1->akt Phosphorylates mtor mTORC1 akt->mtor Activates cell_growth Cell Growth & Protein Synthesis mtor->cell_growth inhibitor Pyrrolo[2,3-d]pyrimidine Derivative inhibitor->pi3k Inhibits inhibitor->pdk1 Inhibits

Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. The derivatives synthesized to date have shown significant potential as anticancer agents, with activity against a range of solid tumors.

Future research in this area will likely focus on several key aspects. Firstly, the exploration of novel substitutions at the 4, 5, 6, and 7 positions will continue to yield compounds with improved activity and selectivity profiles. Secondly, the application of these derivatives to a broader range of kinase targets, including those involved in inflammatory and neurodegenerative diseases, represents a fertile ground for new discoveries. Finally, the development of highly selective inhibitors will be crucial for minimizing off-target effects and improving the therapeutic window of these promising compounds. As our understanding of the complex signaling networks that underpin human diseases deepens, the strategic design of inhibitors based on the this compound scaffold will undoubtedly play a pivotal role in the future of targeted medicine.

References

The Discovery of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of purine. This has led to the development of numerous potent kinase inhibitors. This technical guide focuses on the lesser-explored, yet promising, 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core, providing a detailed overview of its synthesis, biological evaluation, and potential as a basis for novel therapeutics.

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a key feature in many ATP-competitive kinase inhibitors.[1] While the aromatic 7H-pyrrolo[2,3-d]pyrimidine has been extensively studied, its saturated counterpart, the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, offers a three-dimensional structure that can be exploited for developing inhibitors with novel binding modes and improved selectivity. This guide will delve into the available literature to provide a comprehensive resource on the discovery and development of analogs based on this specific scaffold.

Synthesis of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Core and Analogs

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. While literature specifically detailing the synthesis of the 4-chloro parent scaffold is limited, a notable study by Al-Tel et al. provides a comprehensive approach to synthesizing tricyclic derivatives containing the 6,7-dihydropyrrolo[2,3-d]pyrimidin-4-one core. These methods can serve as a foundation for the synthesis of a broader range of analogs.

A general synthetic approach involves the initial construction of a polysubstituted pyrrole, followed by the annulation of the pyrimidine ring. The reactivity of the 4-chloro group then allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental Protocols

General Procedure for the Synthesis of Tricyclic 6,7-dihydropyrrolo[2,3-d]pyrimidin-4-one Analogs:

The synthesis of these analogs, as described in the literature, typically starts from a substituted pyrrolidinone. The following is a generalized protocol based on published methods.

Step 1: Synthesis of 2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a, 6b):

Detailed experimental procedures for the initial steps leading to the core structure are often found in the supplementary information of research articles. For the purpose of this guide, we will focus on the derivatization of the core.

Step 2: Synthesis of (E)-2-(4-substituted-phenyl)-1-methyl-N-aryl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine Analogs (8a-j):

To a solution of the corresponding 2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a or 6b) (5.0 mmol) and 2-methoxypyridine (5.5 mmol) in anhydrous dichloromethane (DCM), trifluoromethanesulfonic anhydride (Tf₂O) (10 mmol) is slowly added at 0 °C. The reaction mixture is stirred for 1 hour. Subsequently, the appropriate aromatic amine (7a–e) (10 mmol) is added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired imine analogs.[2]

Step 3: Synthesis of 3-halo-2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Analogs (10a-f):

A mixture of the 2-(4-substituted-phenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a or 6b) (5.0 mmol) and an N-halosuccinimide (NXS; NCS, NBS, or NIS) (5.5 mmol) in DCM is stirred at room temperature for 1 hour. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the halogenated analogs.[2]

Biological Evaluation and Structure-Activity Relationship (SAR)

Analogs of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core have been primarily evaluated for their anticancer activity. The following tables summarize the available quantitative data from the literature, providing insights into the structure-activity relationships of these compounds.

Table 1: In Vitro Cytotoxicity of Tricyclic 6,7-dihydropyrrolo[2,3-d]pyrimidin-4(1H)-one and their Imine Analogs against Various Cancer Cell Lines. [3]

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)
6a Cl-6.55 ± 0.31>507.61 ± 0.31
8a ClH>50>50>50
8b Cl4-F>50>50>50
8c Cl4-Cl>50>50>50
8d Cl4-Br>50>504.55 ± 0.21
8e Cl4-CF₃>50>50>50
8f BrH>50>50>50
8g Br4-F>50>504.01 ± 0.18
8h Br4-Cl>50>50>50
8i Br4-Br>50>50>50
8j Br4-CF₃>50>50>50
10a Cl-21.34 ± 1.02>50>50
10b Cl->5034.11 ± 1.54>50
Doxorubicin --0.04 ± 0.0020.09 ± 0.0040.12 ± 0.005

Data extracted from Al-Tel et al., Molecules, 2022.[3]

From the data presented, it is evident that the introduction of a bromine atom at the R¹ position and a fluorine or bromine at the 4-position of the N-aryl imine moiety (compounds 8d and 8g ) leads to potent and selective activity against the HT-29 colon cancer cell line.[3] The halogenation at the 3-position of the pyrrole ring (compounds 10a and 10b ) resulted in moderate activity against HeLa and MCF-7 cell lines, respectively.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the discovery workflow of these novel compounds.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Substituted Pyrrolidinone) B Core Synthesis (6,7-dihydropyrrolo[2,3-d]pyrimidin-4-one) A->B C Derivatization (e.g., Imine formation, Halogenation) B->C D In Vitro Cytotoxicity Assays (e.g., MTT Assay) C->D E Kinase Inhibition Assays C->E F SAR Analysis D->F E->F G Lead Optimization F->G

Caption: A generalized workflow for the discovery of novel analogs.

Potential Kinase Inhibition Signaling Pathway

While specific signaling pathway data for this compound analogs is not yet available, their structural similarity to known kinase inhibitors suggests they may target key signaling pathways implicated in cancer cell proliferation and survival. The following diagram depicts a hypothetical signaling cascade that could be inhibited by these compounds.

G RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Analog 4-Chloro-6,7-dihydro-5H- pyrrolo[2,3-d]pyrimidine Analog Analog->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential mechanism of action via RTK inhibition.

Conclusion and Future Directions

The exploration of this compound analogs is still in its early stages. The available data, particularly on the tricyclic derivatives, demonstrates the potential of this scaffold to yield potent and selective anticancer agents. The unique three-dimensional nature of the dihydro core offers an exciting opportunity for the design of novel kinase inhibitors that may overcome resistance mechanisms associated with existing drugs.

Future research in this area should focus on:

  • Developing versatile and efficient synthetic routes to the this compound core.

  • Expanding the library of analogs with diverse substitutions at the 4-position and other available sites.

  • Conducting comprehensive biological evaluations, including a broad panel of kinase assays and cell-based studies, to identify specific molecular targets.

  • Elucidating the precise signaling pathways modulated by these compounds to understand their mechanism of action.

This technical guide provides a snapshot of the current knowledge on this compound analogs. As research progresses, this scaffold holds the promise of delivering a new generation of targeted therapies for the treatment of cancer and other diseases.

References

Spectroscopic and Synthetic Profile of 4-Chloro-pyrrolo[2,3-d]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of chloropyrrolo[2,3-d]pyrimidines, with a focus on providing available data for researchers, scientists, and professionals in drug development. It is important to note that while the specified topic is 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine , a thorough search of scientific literature and chemical databases did not yield specific experimental NMR, Mass Spectrometry, or IR data for this saturated analogue. However, its aromatic counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , is a well-characterized and crucial intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1]

This guide will therefore present the available spectroscopic data and synthetic protocols for the aromatic analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as a valuable reference. The methodologies and characterization techniques described are largely applicable to the dihydro variant, should a researcher synthesize it.

Spectroscopic Data of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The following tables summarize the key spectroscopic data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Table 1: Mass Spectrometry Data

ParameterValueReference
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
Exact Mass153.00937 Da

Table 2: Infrared (IR) Spectroscopy Data

Due to the lack of a specific IR spectrum for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the searched literature, this table presents characteristic IR absorption frequencies for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (pyrrole)3400-3100 (broad)
C-H Stretch (aromatic)3100-3000
C=N Stretch (pyrimidine)1620-1550
C=C Stretch (aromatic)1600-1450
C-Cl Stretch800-600

Experimental Protocols

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and efficient route for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • N,N-diisopropylethylamine (DIPEA)

  • Water

  • Sodium hydroxide solution

Procedure:

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 86 g, 0.64 mol), phosphoryl chloride (e.g., 185 g), and toluene (e.g., 373 g) is warmed to 50°C.

  • N,N-diisopropylethylamine (e.g., 97 g) is added in portions, and the temperature is maintained at 50°C until the reaction is complete.

  • The reaction mixture is then carefully poured into water (e.g., 770 g) while keeping the temperature below 35°C.

  • The pH of the solution is adjusted to 8-9 by the addition of a concentrated sodium hydroxide solution.

  • The mixture is aged at 40°C for at least one hour.

  • The resulting product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is then collected by centrifugation, washed with water, and dried under a vacuum at a temperature below 80°C.[2]

This process can yield a product with a purity of over 99.9 area-% as measured by HPLC.[2]

Spectroscopic Characterization

The synthesized 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine would then be subjected to a series of spectroscopic analyses to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum would show characteristic peaks for the protons on the pyrrole and pyrimidine rings.

  • ¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, would provide information on the carbon framework of the molecule.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed. The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Infrared (IR) Spectroscopy:

  • The IR spectrum is typically recorded using an ATR-IR spectrometer. The spectrum would display absorption bands corresponding to the various functional groups present in the molecule, as outlined in Table 2.

Visualizations

Synthesis_Workflow Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reactant1 7H-pyrrolo[2,3-d]pyrimidin-4-ol reaction Chlorination at 50°C reactant1->reaction reactant2 POCl₃, DIPEA, Toluene reactant2->reaction workup1 Quenching with Water reaction->workup1 workup2 pH Adjustment (NaOH) workup1->workup2 workup3 Aging at 40°C workup2->workup3 isolation Centrifugation workup3->isolation washing Washing with Water isolation->washing drying Vacuum Drying washing->drying product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine drying->product

Caption: Synthesis workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Characterization_Workflow Spectroscopic Characterization Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Synthesized Compound (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) sample->ms ir Infrared Spectroscopy (ATR-IR) sample->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_verification Structure Verification data_analysis->structure_verification purity_assessment Purity Assessment data_analysis->purity_assessment final_report Final Characterization Report structure_verification->final_report purity_assessment->final_report

Caption: General workflow for spectroscopic characterization of a chemical compound.

Biological Significance

While specific biological activities for this compound are not well-documented, the aromatic 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry. It is a key building block for the synthesis of kinase inhibitors, which are targeted therapies for diseases such as cancer and autoimmune disorders.[3][4] The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" due to its ability to interact with the ATP-binding site of various kinases. Derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.[3] The dihydro version, this compound, is commercially available and noted as a potential intermediate in the synthesis of the antibiotic tubercidin.

Conclusion

This technical guide has provided a summary of the available spectroscopic data and a detailed experimental protocol for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a close structural analog of the requested this compound. The lack of specific experimental data for the dihydro compound in the current scientific literature represents a data gap. Researchers working with this compound would need to perform the characterization experiments outlined in this guide to obtain the relevant NMR, MS, and IR data. The established importance of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery underscores the potential utility of both the aromatic and saturated derivatives in the development of new therapeutic agents.

References

Technical Guide: Physicochemical Characterization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS: 16372-08-0) is limited. This guide provides a comprehensive overview of the experimental methodologies to determine these critical parameters. For illustrative purposes, data for the structurally related aromatic analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1), is presented. Researchers should generate specific data for the title compound using the protocols outlined herein.

Core Physicochemical Properties

The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in many kinase inhibitors.[1][2][3] The title compound, this compound, is a saturated analog of the more widely studied 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The physicochemical properties of the saturated core are expected to differ from its aromatic counterpart, influencing its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog for Reference)

PropertyValueSource
Molecular FormulaC₆H₄ClN₃[4][5]
Molecular Weight153.57 g/mol [4][5]
AppearanceLight-colored to off-white crystalline solid[4]
Melting Point170–175 °C[4]
Boiling PointDecomposes before boiling[4]
pKa11.42 ± 0.20 (Predicted)N/A

Solubility Profile

Solubility is a critical determinant of a compound's suitability for in vitro assays and its in vivo bioavailability.[6][7] Both kinetic and thermodynamic solubility should be assessed.

Data Presentation

Table 2: Illustrative Solubility Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog)

Solvent/MediumSolubilityMethod
WaterSparingly soluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
Dimethylformamide (DMF)Soluble[4]
EthanolSoluble[4]
Experimental Protocols

This high-throughput method is suitable for early drug discovery.[6][7][8]

Objective: To determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis:

    • Nephelometry: Measure light scattering to detect precipitation.[6][7]

    • UV Spectroscopy: After filtration to remove precipitate, measure the absorbance of the filtrate and determine the concentration using a calibration curve.[9]

This method determines the equilibrium solubility and is considered the gold standard.[6][10]

Objective: To determine the equilibrium solubility of the solid compound in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, DMSO).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV method.

Stability Profile

Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.[11][12][13]

Data Presentation

Table 3: Illustrative Stability Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog)

ConditionStabilityObservations
Normal StorageStable[4]
Strong AcidsSensitive[4]
Strong BasesSensitive[4]
Prolonged MoistureSensitive[4]
Experimental Protocols

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Objective: To determine the stability of the compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2 to 10.

  • Sample Incubation: Dissolve the compound in each buffer and incubate at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and quench any further degradation.

  • Quantification: Analyze the concentration of the remaining parent compound using a validated HPLC method. Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.

Objective: To assess the stability of the compound under light exposure.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and also expose the solid compound.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After exposure, compare the samples to the dark controls for any changes in appearance, purity (by HPLC), and the formation of degradation products.

Potential Signaling Pathway Involvement

Pyrrolo[2,3-d]pyrimidine derivatives are well-known inhibitors of various protein kinases, with a significant number targeting the Janus kinase (JAK) family.[2][14] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immunity, proliferation, and apoptosis.[15][16][17][18] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[15][16]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation

Caption: The JAK-STAT Signaling Pathway.

Experimental_Workflow_Solubility cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility A1 Prepare 10 mM Stock in DMSO A2 Serial Dilution in 96-well Plate A1->A2 A3 Add Aqueous Buffer (PBS) A2->A3 A4 Incubate (2h, RT) A3->A4 A5 Analysis (Nephelometry/UV-Vis) A4->A5 B1 Add Excess Solid to Solvent B2 Equilibrate (24-48h Shake-Flask) B1->B2 B3 Separate Solid/Liquid (Filter/Centrifuge) B2->B3 B4 Quantify Supernatant (HPLC-UV) B3->B4 start Start start->A1 start->B1

Caption: Experimental Workflow for Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Compound Sample Acid Acid Hydrolysis (0.1N HCl, 60°C) start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (Solid, 105°C) start->Thermal Photo Photolytic (ICH Q1B) start->Photo analysis Analysis by Stability-Indicating LC-MS Method Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis result Identify Degradation Products & Pathways analysis->result

Caption: Workflow for Forced Degradation Studies.

References

The Emergence of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has cemented its status as a privileged scaffold in medicinal chemistry. Its structural mimicry of the ATP purine base makes it an ideal framework for the development of potent kinase inhibitors.[1][2] This has led to the successful launch of several drugs targeting inflammatory and myeloproliferative diseases.[2] As the quest for inhibitors with novel selectivity and improved pharmacokinetic profiles continues, researchers are exploring non-aromatic bioisosteres. This guide focuses on the 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core and its closely related analogs, such as the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which have recently emerged as exceptionally selective inhibitors of key therapeutic targets.[3][4]

I. Synthetic Strategies

The synthesis of the pyrrolo[2,3-d]pyrimidine core is well-established, typically involving the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.[5][6][7] For the dihydro variants, particularly the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a common strategy involves a scaffold-hopping approach from an initial hit, followed by cyclization and diversification.

The general workflow begins with commercially available starting materials, proceeding through key intermediates to yield the final decorated scaffold. This modular synthesis allows for the exploration of a wide chemical space to optimize biological activity and drug-like properties.

synthesis_workflow cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening start Starting Materials (e.g., Pyrrole precursors) intermediate1 Key Intermediate (e.g., Substituted Pyrrole) start->intermediate1 Cyclization core Dihydro-pyrrolo[2,3-d] -pyrimidin-6-one Core intermediate1->core Ring Annulation diversification Substitution Reactions (e.g., Suzuki, Buchwald-Hartwig) core->diversification R1, R2, R3 modifications final_compounds Final Compounds (Library of Analogs) diversification->final_compounds screening Biological Screening (Kinase Assays, Cell Assays) final_compounds->screening

Caption: General workflow for the synthesis and screening of dihydro-pyrrolo[2,3-d]pyrimidine analogs.

II. Therapeutic Targeting: Selective CDK2 Inhibition

Recent research has highlighted the potential of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as highly potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3][8] CDKs are serine/threonine kinases that are fundamental regulators of the cell cycle.[3] While the development of pan-CDK inhibitors has been hampered by toxicity, selective inhibition of specific CDKs is a promising therapeutic strategy.[3]

Notably, resistance to approved CDK4/6 inhibitors in HR+/HER2- breast cancer often involves a compensatory pathway driven by CDK2.[3] This makes selective CDK2 inhibition a critical therapeutic goal for patients who have progressed on CDK4/6 therapy. The dihydro-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated unprecedented selectivity for CDK2 over other CDKs, offering a potential solution to this clinical challenge.[3][4]

cdk2_pathway GF Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D CDK4/6 GF->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E CDK2 CyclinE->CyclinE_CDK2 binds & activates G1_S_Transition G1-S Phase Transition CyclinE_CDK2->G1_S_Transition drives Inhibitor Dihydro-pyrrolo [2,3-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway in the G1-S cell cycle transition.

III. Quantitative Analysis and Structure-Activity Relationships (SAR)

The dihydro-pyrrolo[2,3-d]pyrimidin-6-one scaffold has been optimized to achieve remarkable selectivity for CDK2. Extensive SAR studies have revealed key structural features that govern this selectivity.[3] Modifications to substituents on the lactam ring and the aryl sulfonamide moiety have been shown to significantly enhance potency against CDK2 while diminishing activity against other kinases like CDK1, CDK4, and CDK9.[3]

Table 1: Kinase Inhibition Profile of a Representative Dihydro-pyrrolo[2,3-d]pyrimidin-6-one Analog (Compound 5g from[3])

Kinase TargetIC₅₀ (nM)Selectivity Fold (vs. CDK2)
CDK2/CycE 0.8 -
CDK1/CycB240300x
CDK4/CycD1>10000>12500x
CDK6/CycD317002125x
CDK7/CycH>10000>12500x
CDK9/CycT1180225x

Data extracted from ACS Med. Chem. Lett. 2022, 13, 11, 1821–1828.[3]

The data clearly illustrates the exceptional selectivity profile achieved with this scaffold, making it a highly promising candidate for targeted cancer therapy.

sar_summary main_struct R1 R1 (Lactam Ring): - Bulky, cyclic groups (e.g., hydroxycyclohexane) - Increases CDK2 selectivity R1->R1_point R2 R2 (Aryl Sulfonamide): - Methyl substitution enhances oral bioavailability - Deuteration can block metabolic pathways R2->R2_point Core Dihydro-pyrrolo[2,3-d] -pyrimidin-6-one Core: - Key for high selectivity over related scaffolds Core->Core_point

Caption: Key structure-activity relationship (SAR) insights for CDK2 selectivity.

IV. Key Experimental Protocols

A. General Protocol for Kinase Inhibition Assay (Biochemical)

This protocol is representative for determining the IC₅₀ of a test compound against a specific kinase.

  • Reagents and Materials :

    • Kinase (e.g., recombinant CDK2/CycE)

    • Peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compound (serial dilutions in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, Promega)

    • 384-well plates

  • Procedure :

    • Add 2.5 µL of 2x kinase/substrate solution to each well of a 384-well plate.

    • Add 50 nL of test compound from the serially diluted stock plate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect kinase activity by adding 5 µL of ADP-Glo™ reagent.

    • Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. General Protocol for Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

  • Reagents and Materials :

    • Human cancer cell line (e.g., MCF7, HCT116)[9][10]

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (serial dilutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure :

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot cell viability versus compound concentration and determine the GI₅₀/IC₅₀ value (concentration that causes 50% growth inhibition/inhibition of viability).

V. Conclusion and Future Outlook

The this compound scaffold and its analogs represent a promising frontier in the development of next-generation kinase inhibitors. The demonstrated ability to achieve unprecedented selectivity for challenging targets like CDK2 highlights the value of exploring saturated heterocyclic cores. Future research will likely focus on expanding the therapeutic applications of this scaffold beyond CDK2, further optimizing pharmacokinetic and metabolic profiles, and elucidating their efficacy in in vivo cancer models. The modular synthesis and clear structure-activity relationships provide a robust platform for the continued discovery of novel, potent, and selective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse 4-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is a key component in a wide range of biologically active compounds, making its efficient functionalization crucial for drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the this compound.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its aryl group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired C-C bond of the 4-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki coupling of 4-chloropyrrolo[2,3-d]pyrimidine derivatives with different arylboronic acids. This data provides a comparative overview to guide reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DMF901082[1]
33-Aminophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O11012Good
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O1001675
52-Thiopheneboronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (4)KFTHF5012Moderate
63-Pyridylboronic acidPd(dppf)Cl₂ (5)K₂CO₃EtOH/H₂O900.2Good[2]
74-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1102468

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Solvents for work-up (e.g., Ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine product.

Visualizations

Below are diagrams illustrating the key aspects of the experimental procedure.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition (Ar-Cl) pd0->ox_add pd_complex Ar-Pd(II)-Cl ox_add->pd_complex transmetal Transmetalation (with Ar'B(OH)₂ and Base) pd_complex->transmetal diaryl_pd Ar-Pd(II)-Ar' transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product 4-Aryl-pyrrolo- [2,3-d]pyrimidine red_elim->product start 4-Chloro-pyrrolo- [2,3-d]pyrimidine start->ox_add boronic Arylboronic Acid boronic->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 4-Chloro-pyrrolopyrimidine - Arylboronic Acid - Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Pd Catalyst and Degassed Solvent B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool, Dilute, and Filter (remove catalyst and salts) E->F G Aqueous Wash (Water and Brine) F->G H Dry and Concentrate (Anhydrous Na₂SO₄) G->H I Purify by Column Chromatography H->I Product Pure 4-Aryl-pyrrolopyrimidine I->Product

Caption: Experimental workflow for Suzuki coupling.

References

The Versatile Scaffold: Applications of 4-Chloro-pyrrolo[2,3-d]pyrimidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of a multitude of therapeutic agents. While the specific compound 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0) is a known building block, particularly in the synthesis of the antibiotic tubercidin (7-deazadenosine), the vast majority of its applications and detailed published research in medicinal chemistry focus on its aromatic counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2] This document will primarily focus on the extensive applications of the aromatic 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate in the synthesis of targeted therapies, while also acknowledging the role of its dihydro variant.

Application Notes

The 7H-pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of functional groups and build extensive libraries of compounds for structure-activity relationship (SAR) studies. This reactivity is central to its utility in drug discovery.

Key Therapeutic Areas:
  • Kinase Inhibition: The most prominent application of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is in the development of kinase inhibitors.[3][4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer and autoimmune disorders. Derivatives of this scaffold have been successfully developed to target various kinases, including:

    • Janus Kinases (JAKs): Tofacitinib and Ruxolitinib are notable examples of FDA-approved drugs that utilize the 7H-pyrrolo[2,3-d]pyrimidine core to inhibit JAKs, which are involved in inflammatory and immune responses.[3]

    • Epidermal Growth Factor Receptor (EGFR): This scaffold has been employed to synthesize inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC).[6]

    • RET Kinase: Derivatives have been designed and evaluated as inhibitors of RET kinase, which is implicated in certain types of thyroid and lung cancers.[7]

    • Protein Kinase B (Akt): The scaffold has been used to develop selective inhibitors of Akt, a critical node in cell survival pathways.[8]

    • 3-Phosphoinositide-Dependent Kinase 1 (PDK1): Aminated derivatives have shown potent and selective inhibition of PDK1, a target in cancer therapy.[4]

  • Antitubercular Activity: Research has explored 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as potential agents against Mycobacterium tuberculosis.[9]

  • Anticancer and Antiviral Properties: Beyond specific kinase inhibition, derivatives of this scaffold have demonstrated broader anticancer and antiviral activities.[5]

Quantitative Data

The following table summarizes the biological activity of representative compounds derived from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Compound ClassTarget Kinase(s)Example CompoundIC50 / ActivityReference
JAK InhibitorsJAK familyTofacitinibVaries by JAK isoform (nM range)[3]
EGFR InhibitorsMutant EGFRCompound 12i0.21 nM (T790M mutant)[6]
RET InhibitorsRET-wt, RET V804MCompound 59< 10 nM[7]
Antitubercular AgentsM. tuberculosisN-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineMIC90 = 0.488 µM[9]
Antitumor AgentsHT-29 colon cancer cell lineTricyclic pyrrolo[2,3-d]pyrimidine-imineIC50 = 4.01 µM[10]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of N-substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Substituted amine (1.1 equivalents)

  • Solvent (e.g., isopropanol, n-butanol, or water)

  • Acid catalyst (e.g., concentrated HCl, a few drops) or base (e.g., DIPEA, K2CO3) depending on the amine

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and the desired amine (1.1 equivalents).

  • Add the chosen solvent to dissolve or suspend the reactants.

  • If required, add the acid catalyst or base.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the final product by appropriate analytical methods (e.g., NMR, MS, HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a multi-well assay plate, add the assay buffer, the kinase substrate, and the diluted inhibitor compounds.

  • Initiate the kinase reaction by adding the recombinant kinase and ATP to each well.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_JAK_STAT JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression regulates Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.

Experimental_Workflow cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) with various amines Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Library Library of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives Purification->Library Screening In Vitro Kinase Assays Library->Screening Testing SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols for N-arylation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of the 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core is a critical transformation in medicinal chemistry. The resulting N-aryl derivatives are key structural motifs in a variety of biologically active compounds, including inhibitors of receptor tyrosine kinases (RTKs) which are implicated in angiogenesis and tumor progression.[1][2] The development of efficient and versatile protocols for the construction of the C-N bond between the pyrrolo[2,3-d]pyrimidine scaffold and various aryl groups is therefore of significant interest to researchers in drug discovery and development. The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed N-arylation reactions.[3][4]

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[3][5] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the N-arylation of heteroaryl chlorides.[6][7] Alternatively, copper-catalyzed methods, such as the Ullmann condensation and Chan-Lam coupling, provide a cost-effective and often milder approach to N-arylation of N-H heterocycles.[4][8][9]

These application notes provide detailed protocols for both Palladium-catalyzed and Copper-catalyzed N-arylation of this compound, along with tabulated data for reaction optimization and a workflow diagram for clarity.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is crucial for a successful N-arylation. The following table summarizes typical conditions for both Palladium and Copper-catalyzed reactions based on the literature for similar heterocyclic systems.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann/Chan-Lam)
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu(OAc)₂
Ligand XPhos, SPhos, BINAP, dppf, keYPhos1,10-Phenanthroline, L-proline, TMEDA
Base K₃PO₄, Cs₂CO₃, NaOt-Bu, KOt-BuK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, DMFDMF, DMSO, Toluene
Temperature 80-120 °C100-140 °C (Ullmann), Room Temp. to 110 °C (Chan-Lam)
Reaction Time 12-24 hours12-48 hours
Arylating Agent Aryl halide or triflateAryl halide or Arylboronic acid
General Yields Good to ExcellentModerate to Excellent

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is a general procedure for the N-arylation of this compound with an aryl amine using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Aryl amine (1.1 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl amine (1.1 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh out Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol).

  • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos to the Schlenk flask.

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann-type Reaction)

This protocol describes a copper-catalyzed N-arylation of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (1.2 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Fit the flask with a reflux condenser and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-aryl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Chloro-pyrrolopyrimidine - Aryl Amine - Base catalyst Add Catalyst System: - Pd or Cu Source - Ligand (if applicable) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (for Pd-catalyzed) solvent->inert heat Heat to Specified Temperature inert->heat stir Stir for 12-48 hours heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temp. monitor->cool filter Filter (e.g., through Celite) cool->filter extract Extraction (for Cu-catalyzed) cool->extract concentrate Concentrate in vacuo filter->concentrate extract->concentrate purify Flash Column Chromatography concentrate->purify product product purify->product Final Product catalytic_cycles cluster_buchwald Buchwald-Hartwig Amination (Pd-catalyzed) cluster_ullmann Ullmann Condensation (Cu-catalyzed) pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pdII Ar-Pd(II)-Cl(Lₙ) oxidative_addition->pdII amine_coordination Amine Coordination pdII->amine_coordination pd_amine Ar-Pd(II)-NHR'(Lₙ) amine_coordination->pd_amine reductive_elimination Reductive Elimination pd_amine->reductive_elimination reductive_elimination->pd0 product_buchwald Ar-NHR' reductive_elimination->product_buchwald cuI Cu(I) amine_coordination_cu Amine Coordination cuI->amine_coordination_cu cu_amine Cu(I)-NHR' amine_coordination_cu->cu_amine oxidative_addition_cu Oxidative Addition (Ar-Cl) cu_amine->oxidative_addition_cu cuIII Ar-Cu(III)-Cl(NHR') oxidative_addition_cu->cuIII reductive_elimination_cu Reductive Elimination cuIII->reductive_elimination_cu reductive_elimination_cu->cuI product_ullmann Ar-NHR' reductive_elimination_cu->product_ullmann start start->pd0 start->cuI

References

Application Notes and Protocols for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its structure, featuring a fused pyrrole and dihydropyrimidine ring system with a reactive chlorine atom, makes it a valuable intermediate in synthetic organic chemistry. The primary and most notable application of this intermediate is in the synthesis of nucleoside analogues, particularly the antibiotic Tubercidin (also known as 7-deazadenosine). The dihydro-pyrrolopyrimidine core serves as a crucial building block for constructing the final complex bioactive molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 16372-08-0
Molecular Formula C₆H₆ClN₃
Molecular Weight 155.59 g/mol
Appearance White to Pale Tan Solid Powder
Purity Typically ≥98%
Storage Conditions 2-8°C, Inert atmosphere, away from moisture

Core Application: Synthesis of Tubercidin (7-deazadenosine)

This compound is a key precursor for the synthesis of Tubercidin, a naturally occurring adenosine analog with a broad spectrum of biological activities, including antiviral, antitumor, and antiparasitic properties.[1][2] The synthesis involves the glycosylation of the pyrrolo[2,3-d]pyrimidine core with a protected ribose moiety, followed by subsequent functional group transformations.

The general synthetic approach involves a nucleophilic substitution reaction where the nitrogen of the pyrrolo[2,3-d]pyrimidine ring system attacks the anomeric carbon of a protected ribose derivative. The chlorine atom at the 4-position can then be replaced by an amino group to yield the final tubercidin structure.

Tubercidin Synthesis Workflow start 4-Chloro-6,7-dihydro-5H- pyrrolo[2,3-d]pyrimidine intermediate Protected Tubercidin Precursor start->intermediate Glycosylation ribose Protected Ribose Derivative ribose->intermediate amination Amination intermediate->amination tubercidin Tubercidin (7-deazadenosine) deprotection Deprotection deprotection->tubercidin amination->deprotection

A simplified workflow for the synthesis of Tubercidin.

Experimental Protocols

Representative Protocol: Synthesis of Tubercidin from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This two-step process involves the glycosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by amination and deprotection.[3]

Step 1: Glycosylation

  • Preparation of the Reaction Mixture: In a dry, inert atmosphere (e.g., argon or nitrogen), suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable anhydrous solvent such as acetonitrile.

  • Addition of Silylating Agent: Add a silylating agent, for example, N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to ensure the formation of the silylated intermediate.

  • Glycosylation Reaction: Cool the mixture and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the same solvent.

  • Lewis Acid Catalyst: Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at a reduced temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected 4-chloro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Amination and Deprotection

  • Amination: Dissolve the purified protected intermediate in a solution of ammonia in methanol. Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100 °C) for several hours.

  • Deprotection: After cooling, the methanolic ammonia solution also facilitates the removal of the benzoyl protecting groups.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain Tubercidin.

Reaction StepReactantsReagents/SolventsTypical Yield
Glycosylation 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseAcetonitrile, BSA, TMSOTf~45%[3]
Amination & Deprotection Protected 4-chloro-nucleosideMethanolic AmmoniaHigh

Note: Yields can vary based on reaction scale and optimization.

Biological Activity and Signaling Pathways of Tubercidin

Tubercidin's biological effects stem from its structural similarity to adenosine.[2] Once inside a cell, it is phosphorylated to its mono-, di-, and triphosphate forms. These phosphorylated metabolites can interfere with numerous cellular processes by mimicking adenosine nucleotides.

Mechanism of Action:

  • Inhibition of Nucleic Acid and Protein Synthesis: Tubercidin triphosphate can be incorporated into RNA and DNA, leading to chain termination and disruption of transcription and replication. This interference with fundamental cellular processes contributes to its potent antitumor and antiviral activities.[4]

  • Antiviral Activity: Tubercidin has demonstrated efficacy against a range of RNA viruses. Its antiviral mechanism can also involve the activation of innate immune signaling pathways. For example, it can promote the activation of the RIG-I/NF-κB signaling pathway, leading to the production of interferons and proinflammatory cytokines that inhibit viral replication.[1]

  • Antiparasitic Activity: Tubercidin is a potent agent against various parasites. Its toxicity to host cells, however, has limited its clinical use. Research has explored co-administration with nucleoside transport inhibitors to selectively target parasites.

Tubercidin Signaling Pathway cluster_virus Viral Infection cluster_cell Host Cell Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I Sensed by Tubercidin Tubercidin Tubercidin-TP Tubercidin Triphosphate Tubercidin->Tubercidin-TP Phosphorylation Tubercidin->RIG-I Promotes Activation RNA/DNA Synthesis RNA/DNA Synthesis Tubercidin-TP->RNA/DNA Synthesis Inhibition Protein Synthesis Protein Synthesis RNA/DNA Synthesis->Protein Synthesis Leads to Viral Replication Viral Replication Protein Synthesis->Viral Replication MAVS MAVS RIG-I->MAVS IKK IKK MAVS->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to IFNs & Cytokines IFNs & Proinflammatory Cytokines Nucleus->IFNs & Cytokines Upregulates Transcription IFNs & Cytokines->Viral Replication Inhibition

Mechanism of antiviral action of Tubercidin.

Conclusion

This compound is a specialized chemical intermediate with a primary role in the synthesis of the biologically active nucleoside analog, Tubercidin. Its reactivity allows for the construction of the core 7-deazapurine structure, which is essential for the therapeutic effects of Tubercidin and its derivatives. The provided protocols and biological context offer a comprehensive overview for researchers engaged in medicinal chemistry and drug discovery.

References

Characterization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to assist in the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase HPLC with UV detection is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. The method described below is designed to provide good resolution from potential impurities and starting materials.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time 8-12 min (approx.)
Purity (by area %) >98%

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample & Filter Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare & Degas Mobile Phases A & B Equilibrate Equilibrate Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection of volatile impurities. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-400

Data Presentation:

IonExpected m/zDescription
[M]+• 155/157Molecular ion (isotopic pattern due to Cl)
[M-H]+ 154/156Loss of a hydrogen atom
[M-Cl]+ 120Loss of a chlorine atom

Logical Flow for GC-MS Analysis:

GCMS_Logic Start Sample Injection Vaporization Vaporization in Injector Start->Vaporization Separation Separation on GC Column Vaporization->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass Analyzer Detection Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Library Search & Manual Interpretation Spectrum->Analysis

Caption: Logical flow of the GC-MS analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The chemical shifts and coupling constants will be characteristic of the dihydro-pyrrolo[2,3-d]pyrimidine ring system.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 180 ppm.

Data Presentation:

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0br s1HN-H (pyrrole)
~8.2s1HC2-H
~3.5t2HC7-H₂
~3.0t2HC6-H₂

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ) ppmAssignment
~155C4
~152C7a
~150C2
~118C4a
~100C5
~45C7
~25C6

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Application Note: FT-IR spectroscopy is a quick and simple method to identify the key functional groups present in this compound, such as N-H and C-H bonds, and the aromatic system.

Experimental Protocol:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Range: 4000-400 cm⁻¹

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (pyrrole)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (dihydro)
~1600-1450StrongC=C and C=N stretching (aromatic rings)
~800-700StrongC-Cl stretch

General Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_release Final Approval Synthesis Synthesis of This compound Purification Purification Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC GCMS GC-MS (ID & Volatile Impurities) Purification->GCMS NMR NMR (Structure Elucidation) Purification->NMR FTIR FT-IR (Functional Groups) Purification->FTIR DataReview Data Review & Comparison to Specification HPLC->DataReview GCMS->DataReview NMR->DataReview FTIR->DataReview Release Batch Release DataReview->Release

Caption: Overall workflow for the characterization of the target compound.

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in the pharmaceutical industry. It serves as a fundamental building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably Janus kinase (JAK) inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib.[1][2][3] These drugs are instrumental in the treatment of autoimmune diseases like rheumatoid arthritis and certain types of cancer.[4][5] The pyrrolo[2,3-d]pyrimidine scaffold, an analog of purine, is a key feature that contributes to the biological activity of these molecules.[6]

The growing demand for these life-changing therapies necessitates robust, efficient, and scalable synthetic routes for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine that are both economically and environmentally viable. This document provides detailed application notes and protocols for various scale-up synthesis strategies for this key intermediate, targeting researchers, scientists, and professionals in drug development. The methodologies presented are compiled from patented procedures and peer-reviewed literature, offering a comparative overview of different synthetic approaches.

It is important to note that while the request specified 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, the overwhelmingly prevalent and pharmaceutically relevant isomer is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocols detailed below focus on the synthesis of this 7H-isomer.

Synthetic Strategies Overview

Several synthetic routes to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been developed, each with its own set of advantages and challenges. The most common strategies involve the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring, or vice versa. Key precursors often include derivatives of pyrimidine or pyrrole. The final step typically involves a chlorination reaction.

Below is a summary of prominent synthetic methods with reported data on yield and purity.

Data Presentation: Comparison of Synthetic Protocols

Method Starting Material Key Steps Overall Yield (%) Purity (%) Reference
Method A Ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane1. Coupling to form ethyl 2-cyano-4,4-dimethoxybutanoate.2. Cyclization with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.3. Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.4. Chlorination with POCl₃.79-84% (for chlorination step)99.8-99.9% (by HPLC)[1][2]
Method B Ethyl cyanoacetate and thiourea1. Reaction with sodium ethoxide to form 2-sulfhydryl-4-amino-6-hydroxy pyrimidine.2. Desulfurization with Raney Nickel.3. Cyclization with 2-monochloroacetaldehyde.4. Chlorination with POCl₃.50-58%98-99%[7]
Method C 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine1. Cyclization using hydrochloric acid in water.91%Not specified[5]
Method D Diethyl malonate1. Five-step synthesis including α-alkylation, cyclization, chlorination, oxidation, and final cyclization with ammonia.45.8%Not specified[3][8]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, highlighting the key stages from starting materials to the final product.

G cluster_0 Starting Materials Preparation cluster_1 Intermediate Synthesis cluster_2 Ring Formation and Chlorination cluster_3 Product Isolation and Purification start Precursor A (e.g., Ethyl Cyanoacetate) intermediate1 Coupling/Condensation Reaction start->intermediate1 Step 1 reagent1 Reagent B (e.g., 2-bromo-1,1-dimethoxyethane) reagent1->intermediate1 intermediate2 Cyclization to form Pyrimidine or Pyrrole Core intermediate1->intermediate2 Step 2 cyclization Formation of Fused Pyrrolo[2,3-d]pyrimidine Ring intermediate2->cyclization Step 3 chlorination Chlorination Reaction (e.g., with POCl₃) cyclization->chlorination Step 4 workup Reaction Quenching and Work-up chlorination->workup Step 5 purification Purification (e.g., Crystallization, Chromatography) workup->purification Step 6 final_product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine purification->final_product Final Product

Caption: Generalized workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocols

This method is characterized by high yields and excellent purity, making it suitable for large-scale production.

Step 1: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • This step involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

Step 2: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • The product from Step 1 is reacted with formamidine to yield the pyrimidin-4-ol derivative.

Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • The pyrimidin-4-ol from the previous step undergoes cyclization to form the fused pyrrolo[2,3-d]pyrimidin-4-ol.

Step 4: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a suitable reactor, add 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride (POCl₃), and 373 g of toluene.

  • Warm the mixture to 50°C.

  • Slowly add 97 g of N,N-diisopropylethylamine (DIPEA) in portions, maintaining the temperature at 50°C.

  • Stir the reaction mixture at 50°C until the reaction is complete (monitor by HPLC or TLC).

  • Upon completion, cool the reaction mixture and carefully quench by adding it to a mixture of water and a suitable organic solvent.

  • Separate the organic phase, wash with water, and dry over a suitable drying agent.

  • Remove the solvent under reduced pressure.

  • The crude product is then centrifuged, washed with water, and dried under vacuum at a temperature below 80°C.

  • This procedure typically yields around 82 g (0.54 mol, 84% conversion rate) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of 99.9 area-% as measured by HPLC.[2]

This protocol offers an alternative route with a good overall yield.

Step 1: Synthesis of 2-sulfydryl-4-amino-6-hydroxy pyrimidine

  • Dissolve ethyl cyanoacetate and thiourea (1:2 to 1:3 molar ratio) in ethanol.

  • At 0-5°C, slowly add sodium ethoxide (2-2.5 times the molar weight of ethyl cyanoacetate).

  • Stir the mixture at room temperature for 1.5-3 hours.

  • Heat the reaction to 90°C and reflux for 9-10 hours.

  • Cool the mixture to room temperature and filter the solid.

  • Wash the solid with ethanol and dry to obtain the product with a yield of 80-82%.[7]

Step 2: Desulfurization and Cyclization

  • The 2-sulfydryl-4-amino-6-hydroxy pyrimidine is subjected to desulfurization using a catalyst such as Raney Nickel.

  • The resulting intermediate is then reacted with a 2-monochloroacetaldehyde aqueous solution in the presence of sodium acetate at 80°C for 7 hours to form 4-hydroxyl pyrrolopyrimidine with a yield of 89%.[7]

Step 3: Chlorination

  • Dissolve the 4-hydroxyl pyrrolopyrimidine in phosphorus oxychloride (POCl₃).

  • The reaction is carried out to replace the hydroxyl group with a chlorine atom, yielding the final product.

  • The overall yield for this multi-step process is reported to be in the range of 50-58% with a purity of 98-99%.[7]

This method provides a high-yielding final step.

  • Start with 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine.

  • Utilize hydrochloric acid in water as the solvent.

  • Stir the reactant mixture at 50°C for 4 hours in petroleum ether.

  • After the reaction, filter the mixture to obtain the solid crude product.

  • Triturate the crude product with a petroleum ether-EtOAc mixture to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • This enhanced method reports a significant yield of 91% for this conversion step.[5]

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Solvents: Organic solvents such as toluene and dichloromethane are flammable and/or toxic. Handle with care and ensure proper ventilation.

  • Raney Nickel: This catalyst is pyrophoric and should be handled with extreme caution, typically under a blanket of inert gas or solvent.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The scale-up synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-documented process with several viable routes. The choice of a particular method will depend on factors such as the desired scale, cost of starting materials, available equipment, and safety considerations. Method A stands out for its high yield and purity in the final chlorination step, making it a strong candidate for industrial-scale production. Method C also presents a highly efficient final step. Researchers and drug development professionals should carefully evaluate these protocols to select the most suitable approach for their specific needs, always prioritizing safety and process optimization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data on the specific purification challenges of 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is limited in publicly available literature. This guide is compiled based on general principles of organic chemistry, information available for its aromatic analog (4-chloro-7H-pyrrolo[2,3-d]pyrimidine), and typical challenges encountered with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors to the pyrimidine or pyrrolidine rings.

  • Over-oxidized or aromatized analog: The corresponding aromatic compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be a significant impurity if the reaction conditions are not carefully controlled.

  • Hydrolysis product: The 4-chloro group can be susceptible to hydrolysis, leading to the formation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one.

  • Solvent adducts: Residual solvents from the reaction or initial workup may be present.

  • Isomeric impurities: Depending on the synthetic strategy, other positional isomers could be formed in small quantities.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of around 98%.[1] This indicates that for high-purity applications, such as in drug development, further purification is often necessary.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective method for removing certain impurities, particularly if the desired compound is a crystalline solid and the impurities have different solubility profiles. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Common solvents to screen would include ethyl acetate, acetonitrile, isopropanol, or mixtures of these with hexanes or heptanes.

Q4: Is column chromatography a suitable purification method?

A4: Yes, silica gel column chromatography is a common and effective method for purifying this compound, especially for removing closely related impurities. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity of the solvent system will need to be optimized based on TLC analysis of the crude material.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction.Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material.
Formation of side products.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.
Presence of Aromatic Impurity Accidental oxidation/aromatization.Use milder reaction conditions and ensure an inert atmosphere if the compound is sensitive to air oxidation.
Difficulty in Removing Hydrolysis Product Exposure to water or acidic/basic conditions during workup.Perform the workup under neutral conditions and use anhydrous solvents for extraction and purification.
Poor Separation on Silica Gel Column Inappropriate solvent system.Screen different solvent systems using TLC to find the optimal mobile phase for separation. A gradient elution may be necessary.
Compound instability on silica.Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Compound Degradation During Purification Thermal instability.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature.
Sensitivity to light.Protect the compound from light during all purification and storage steps.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the solvent system used for elution. In a separate flask, prepare a slurry of silica gel in the initial elution solvent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the silica gel slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Analysis: Combine the pure fractions, as determined by TLC analysis, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Example Data for Purification of this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Major Impurity Removed
Recrystallization (Ethyl Acetate/Hexane)95.2%98.5%75%Starting Material
Silica Gel Chromatography (EtOAc/Hexane gradient)95.2%>99.5%85%Aromatic analog and hydrolysis product

Note: The data in this table is illustrative and intended as an example. Actual results may vary depending on the specific impurities and experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Crude Product B Dissolve in Minimum Solvent A->B C Silica Gel Column Chromatography B->C Primary Method D Recrystallization B->D Alternative/Secondary Method E TLC/LC-MS Analysis of Fractions C->E D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Pure Product (>99%) G->H

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_guide cluster_causes Identify Cause cluster_solutions Implement Solution start Low Purity after Synthesis cause1 Incomplete Reaction? start->cause1 cause2 Side Products? start->cause2 cause3 Degradation? start->cause3 sol1 Increase Reaction Time / Stoichiometry cause1->sol1 sol2 Optimize Reaction Conditions (Temp, etc.) cause2->sol2 sol3 Use Milder Conditions / Inert Atmosphere cause3->sol3

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.

Disclaimer: Detailed experimental data for the synthesis of this compound is limited in publicly available literature. Much of the guidance provided below is based on established protocols for the structurally related aromatic compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and general principles of heterocyclic chemistry. Researchers should consider this information as a starting point and adapt it cautiously to their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the pyrrolo[2,3-d]pyrimidine core?

A common and established method involves the chlorination of a hydroxyl precursor, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one, using a chlorinating agent like phosphorus oxychloride (POCl₃). The precursor itself can be synthesized through cyclization reactions.

Q2: What are the critical parameters to control during the chlorination step?

The critical parameters for a successful chlorination reaction include temperature, reaction time, and the purity of the starting material and reagents. Moisture should be strictly excluded from the reaction mixture to prevent the decomposition of the chlorinating agent and the formation of byproducts.

Q3: What are the main side reactions to be aware of during the synthesis?

The primary side reaction of concern is the hydrolysis of the chloro group, which can revert the product to the starting material or other hydroxylated impurities. This is often caused by the presence of water in the reaction or during workup. Other potential side reactions include incomplete chlorination and the formation of colored impurities.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a product standard (if available), you can determine the extent of the conversion.

Q5: What are the recommended purification methods for the final product?

The final product can be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system is another effective method for obtaining a high-purity product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive chlorinating agent (e.g., old POCl₃).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting material.1. Use freshly distilled or a new bottle of POCl₃.2. Gradually increase the reaction temperature and monitor by TLC.3. Extend the reaction time, monitoring periodically.4. Ensure the starting pyrrolopyrimidinone is pure and dry.
Presence of Starting Material in the Final Product 1. Incomplete reaction.2. Insufficient amount of chlorinating agent.1. Increase reaction time or temperature.2. Use a slight excess of the chlorinating agent.
Formation of a Dark-Colored Reaction Mixture or Product 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting material or solvent.1. Maintain the recommended reaction temperature.2. Use purified, dry solvents and high-purity starting materials.
Product Decomposes During Workup or Purification 1. Presence of water leading to hydrolysis.2. Use of protic solvents during purification.3. Overheating during solvent evaporation.1. Perform workup under anhydrous conditions.2. Use aprotic solvents for extraction and chromatography.3. Remove solvent under reduced pressure at a low temperature.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent.2. Formation of an emulsion during extraction.1. Use a different extraction solvent.2. Break the emulsion by adding brine or filtering through celite.

Experimental Protocols

The following is a generalized protocol for the chlorination step based on the synthesis of the aromatic analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This should be adapted for the dihydro version.

Chlorination of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one.

  • Add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) slowly at 0 °C.

  • The reaction mixture is then heated to reflux (around 110 °C) and stirred for 3-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The pH of the aqueous solution is adjusted to ~8-9 with a base (e.g., concentrated ammonia solution or sodium bicarbonate).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is then purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aromatic Analog)

Starting Material Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃Toluene50-84[1]
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃DichloromethaneReflux6-[2]
2-Aminopyrrolo[2,3-d]pyrimidin-4-onePOCl₃Neat1103-[3]

Note: The table above is for the aromatic analog and serves as a reference for optimizing the synthesis of the dihydro version.

Visualizations

experimental_workflow start Start: 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-one chlorination Chlorination with POCl3 start->chlorination monitoring Reaction Monitoring (TLC/HPLC) chlorination->monitoring workup Quenching & Neutralization monitoring->workup Upon Completion extraction Product Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield? check_reagents Check Reagent Quality (POCl3) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions Yes check_workup Review Workup Procedure (Moisture) start->check_workup Yes optimize_reagents Use Fresh/Distilled Reagents check_reagents->optimize_reagents optimize_conditions Increase Temp/Time Systematically check_conditions->optimize_conditions optimize_workup Ensure Anhydrous Conditions check_workup->optimize_workup

Caption: A troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterocyclic compound. It is a derivative of pyrrolopyrimidine and is of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potent inhibitors of Janus kinases (JAKs) which are implicated in inflammatory diseases and cancer.

Q2: What are the most common side products observed in reactions involving this compound?

While specific quantitative data for the dihydro- form is limited in publicly available literature, by analogy to its aromatic counterpart (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and general chemical principles, the following side products can be anticipated:

  • Hydrolysis Product: Formation of 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a common side product, resulting from the reaction with water present in solvents or reagents.

  • Over-reduction Product: During its synthesis from a more oxidized precursor, over-reduction can lead to the formation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (the dechlorinated analog).

  • N-Alkylation/Arylation Products: The pyrrole nitrogen is nucleophilic and can react with alkylating or arylating agents, leading to the formation of N-substituted side products.

  • Dimerization Products: Under certain conditions, dimerization of the starting material or intermediates may occur.

Q3: How can I minimize the formation of the hydrolysis product?

To minimize the formation of 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q4: What is the significance of pyrrolopyrimidine derivatives as JAK inhibitors?

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in immunity and inflammation.[1][2][3][4][5] By inhibiting JAKs, these compounds can modulate the immune response and are used in the treatment of autoimmune diseases like rheumatoid arthritis.[6][7][8][9][10]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS). If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more of the limiting reagent.
Degradation of Starting Material This compound may be sensitive to strong acids or bases. Ensure the reaction conditions are compatible with the starting material. Consider using milder reagents or protecting groups if necessary.
Formation of Side Products Identify the major side products (see FAQ 2). Optimize reaction conditions to minimize their formation. This may involve changing the solvent, temperature, or catalyst.
Poor Quality of Starting Material Verify the purity of this compound using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.
Issue 2: Presence of a Significant Amount of 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Potential Cause Suggested Solution
Presence of Water in Solvents/Reagents Use freshly distilled, anhydrous solvents. Dry reagents that may be hygroscopic.
Reaction Open to Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
"Wet" Work-up Procedure Minimize the exposure of the product to aqueous conditions during the work-up. If an aqueous wash is necessary, perform it quickly and at a low temperature.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Suggested Solution
Co-elution of Product and Impurities Optimize the chromatographic purification method. Try different solvent systems, stationary phases (e.g., silica gel, alumina), or purification techniques (e.g., preparative HPLC, crystallization).
Product Instability on Silica Gel If the product is acid-sensitive, consider deactivating the silica gel with a base (e.g., triethylamine) before chromatography. Alternatively, use a different purification method like crystallization.
Formation of Inseparable Isomers If N-alkylation has occurred, the resulting isomers may be difficult to separate. Re-evaluate the reaction conditions to favor the desired regioselectivity.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side ProductMolecular FormulaMolecular Weight ( g/mol )Potential Origin
4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidineC₆H₇N₃O137.14Hydrolysis of the chloro group
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidineC₆H₇N₃121.14Over-reduction or reductive dechlorination
N-Alkyl/Aryl-4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidineVariesVariesReaction with alkylating/arylating agents

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) via syringe.

  • Reagent Addition: Add the nucleophile (1.1 - 1.5 eq) and, if required, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 - 2.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered and washed with a suitable solvent. Otherwise, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualization

Side_Product_Formation This compound This compound 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine This compound->4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine H2O 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine This compound->6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine [H] N-Substituted Product N-Substituted Product This compound->N-Substituted Product R-X

Caption: Potential side product formation pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry flask prep2 Add Starting Material prep1->prep2 react1 Add Anhydrous Solvent prep2->react1 react2 Add Nucleophile & Base react1->react2 react3 Heat and Stir react2->react3 workup1 Cool and Quench react3->workup1 workup2 Extraction workup1->workup2 purify1 Column Chromatography workup2->purify1 Final Product Final Product purify1->Final Product

Caption: General experimental workflow for reactions.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway.

References

improving the stability of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine in solution during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Hydrolysis 1. pH Control: Maintain the solution pH between 4 and 6. Use a buffered system (e.g., acetate or phosphate buffer) to ensure pH stability. 2. Low Temperature: Perform experiments at the lowest feasible temperature. If possible, prepare and store solutions at 2-8°C.The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by hydroxide ions in basic conditions or water in neutral to acidic conditions, leading to the formation of the corresponding hydroxy derivative. The dihydropyrrole ring may also be susceptible to acid-catalyzed hydrolysis.
Oxidation 1. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Use of Antioxidants: Consider the addition of small amounts of antioxidants, such as BHT (butylated hydroxytoluene) or ascorbic acid, if compatible with the experimental setup.The pyrrolidine ring can be susceptible to oxidation, potentially leading to aromatization or ring-opening. Dissolved oxygen in the solvent can facilitate these oxidative degradation pathways.
Photodegradation 1. Protect from Light: Use amber-colored vials or wrap experimental containers in aluminum foil. 2. Work in a Dark Environment: Conduct experimental manipulations in a fume hood with the sash down and under minimal laboratory light.Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[1] This can lead to the formation of radical species and subsequent decomposition.

Experimental Workflow for Investigating Rapid Degradation:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Analysis cluster_3 Further Actions A Rapid degradation observed in aqueous solution B Prepare fresh solution in a pH 4-6 buffer A->B C Store solution at 2-8°C and protect from light B->C D Analyze by HPLC at T=0 and after 24h C->D E Is stability improved? D->E F Proceed with experiment under optimized conditions E->F Yes G Investigate oxidative degradation (degas solvents) E->G No H Characterize degradation products (LC-MS) G->H G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare 1 mg/mL stock solution in ACN B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize samples (if needed) B->G C->G D->G E->G F->G H Analyze by HPLC / UPLC-MS G->H I Identify degradation products H->I J Determine degradation pathways I->J G A Inject pure compound B Inject forced degradation samples A->B C Evaluate peak separation B->C D Optimize gradient and mobile phase C->D Resolution < 1.5 E Validate method (ICH guidelines) C->E Resolution > 1.5 D->B F Method suitable for stability studies E->F

References

Technical Support Center: Reaction Condition Optimization for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the 4-position of this compound?

A1: The most prevalent and versatile methods for functionalizing the C4-position are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation (introducing aryl, heteroaryl, or vinyl groups) and the Buchwald-Hartwig amination for C-N bond formation (introducing primary or secondary amines).[1][2][3]

Q2: Is the chlorine at the C4-position reactive enough for cross-coupling reactions?

A2: Aryl and heteroaryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[4] However, the pyrimidine ring is an electron-deficient system, which enhances the reactivity of the C4-chloro substituent, making it a suitable substrate for cross-coupling reactions.[5] The use of specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) is often crucial for achieving high yields.

Q3: Do I need to protect the N7-H of the pyrrolidine ring during the reaction?

A3: The necessity of protecting the N7-H depends on the reaction conditions, particularly the base used. Strong bases like NaOtBu could potentially deprotonate the N7-H, leading to side reactions or affecting catalyst activity. In some cases, protection of the N-7 position with groups like Boc (tert-butyloxycarbonyl) has been shown to influence the regioselectivity of reactions on related dichloropyrrolo[2,3-d]pyrimidines.[6] It is advisable to screen both protected and unprotected substrates to determine the optimal approach for your specific transformation.[7]

Q4: What are common side reactions to look out for?

A4: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine byproduct. This can be promoted by certain catalysts and reaction conditions.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the starting material. This is often caused by the presence of oxygen, so ensuring an inert atmosphere is critical.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, especially in the presence of water or acidic impurities.[8]

  • β-Hydride Elimination: In Buchwald-Hartwig amination, this can be a competing pathway to reductive elimination, leading to hydrodehalogenated arene and an imine product.[2][9]

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst System Switch to a more active catalyst system. For heteroaryl chlorides, consider using palladium precatalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Increase catalyst loading from 1-2 mol% to 5 mol%.
Ineffective Base The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.[4]
Inappropriate Solvent A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. Ensure solvents are properly degassed to remove oxygen.
Low Reaction Temperature Increase the reaction temperature, typically in the range of 80-120 °C. For particularly unreactive substrates, microwave irradiation can be effective in reducing reaction times and improving yields.[5][10]
Boronic Acid Instability Use boronic esters (e.g., pinacol esters) which can exhibit higher stability. Ensure the use of anhydrous solvents if protodeboronation is suspected.
Problem 2: Low to No Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Catalyst/Ligand Combination The ligand choice is crucial for C-N coupling. For challenging substrates, use specialized biarylphosphine ligands such as XPhos, SPhos, or Josiphos.[11] Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.
Base Incompatibility or Degradation Strong bases like NaOtBu or LHMDS are commonly used, but can be incompatible with sensitive functional groups.[12] Weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though they may require higher temperatures. Ensure the base is fresh and handled under inert conditions.
Amine Reactivity Primary amines are generally more reactive than secondary amines. Bulky secondary amines can be particularly challenging. Different classes of amines may require different ligand systems for optimal results.[13]
Catalyst Inhibition The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky ligands can help mitigate this issue.
Inert Atmosphere Not Maintained The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are degassed.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for related heterocyclic chlorides. Note: These are starting points and may require further optimization for this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Precatalysts like (XPhos)Pd G3 can also be highly effective.
Ligand XPhos, SPhos, or RuPhos (Ligand:Pd ratio of 2:1)Bulky, electron-rich monophosphine ligands are generally preferred.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often a good first choice.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Ensure the solvent is thoroughly degassed.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive boronic acids.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Precatalysts are highly recommended for reproducibility.
Ligand XPhos, RuPhos, or BINAP (Ligand:Pd ratio of 1.5:1 to 2:1)The choice of ligand can depend on the amine nucleophile.
Base NaOtBu or LHMDS (1.5-2 equivalents)For base-sensitive substrates, screen weaker bases like Cs₂CO₃ or K₃PO₄.
Solvent Toluene or 1,4-Dioxane (anhydrous and degassed)Anhydrous conditions are important, especially with strong bases.
Temperature 90 - 120 °CReaction times can vary from a few hours to 24 hours.
Atmosphere Inert (Argon or Nitrogen)Essential for maintaining catalyst activity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos or BINAP). Then, add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture, typically between 90 and 120 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst Check base Is the base effective? catalyst->base Yes sol_catalyst Switch to Buchwald ligands (XPhos, SPhos). Increase catalyst loading. catalyst->sol_catalyst No temp Is the reaction temperature sufficient? base->temp Yes sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base No degas Is the system properly degassed? temp->degas Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No sol_degas Thoroughly degas solvents and maintain inert atmosphere. degas->sol_degas No

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination + HNR'R'', Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Scale-Up of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Disclaimer: Detailed industrial scale-up protocols and specific impurity profiles for this compound are not extensively available in public literature. Much of the guidance provided is based on the well-documented synthesis of the closely related analogue, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and general principles of chemical process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the pyrrolo[2,3-d]pyrimidine core structure?

A1: The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a key precursor, typically involves multi-step sequences. A prevalent method detailed in patent literature for the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a four-step process starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[1] This method is designed to increase yield, reduce by-products, and minimize waste compared to older methods.[1] Another approach starts from diethyl malonate, proceeding through a five-step sequence.[2]

Q2: What are the critical reagents used in the final chlorination step, and what are the associated hazards?

A2: The conversion of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate to the final chlorinated product commonly employs phosphoryl chloride (POCl3).[1] POCl3 is a hazardous and corrosive reagent that reacts violently with water. On a large scale, its handling requires specialized equipment and stringent safety protocols to manage its reactivity and toxic fumes.

Q3: What are the general stability and storage recommendations for pyrrolopyrimidine derivatives?

A3: Pyrrolopyrimidine compounds are generally stable under normal storage conditions.[3] However, they can be sensitive to strong acids and bases.[3] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.[3]

Troubleshooting Guide

Low Yield

Problem: The overall yield of this compound is significantly lower than expected during scale-up.

Potential Cause Troubleshooting Action
Incomplete Reactions Monitor reaction progress closely using appropriate analytical techniques (e.g., HPLC, TLC). Optimize reaction times and temperatures for each step at the larger scale. Ensure efficient mixing to maintain homogeneity.
Side Reactions and By-product Formation The formation of hydrolytic side-products can occur, especially during amination steps in related syntheses if excess acid is present.[4] Carefully control the stoichiometry of reagents and the pH of the reaction mixture.
Degradation of Intermediates or Product Intermediates or the final product may be sensitive to prolonged exposure to heat or acidic/basic conditions. Minimize reaction and work-up times. Ensure prompt isolation and purification of intermediates.
Inefficient Phase Separation During work-up, inefficient separation of aqueous and organic layers can lead to loss of product. Ensure adequate settling time and consider the use of demulsifiers if emulsions form.
Impurity Profile Issues

Problem: The final product contains unacceptable levels of impurities.

Potential Cause Troubleshooting Action
Unreacted Starting Materials Optimize the stoichiometry of reagents to ensure complete conversion of starting materials. Consider adding a slight excess of one reagent, if appropriate, to drive the reaction to completion.
Formation of Isomers or Related Impurities The reaction conditions may favor the formation of structural isomers or related by-products. Adjusting the reaction temperature, solvent, or catalyst may help to improve selectivity.
Carryover of Impurities from Previous Steps Ensure that all intermediates are purified to the required specification before proceeding to the next step. Impurities in starting materials can often be carried through the synthesis.
Ineffective Purification Re-evaluate the purification method (e.g., recrystallization, column chromatography). For recrystallization, screen different solvent systems to find one that provides good separation of the product from impurities.

Experimental Protocols (Adapted from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis)

The following protocols are based on the synthesis of the 7H-analogue and should be adapted and optimized for the production of this compound.

Table 1: Comparison of Key Reaction Parameters in Patented Syntheses of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Parameter Patent US10738058B2 [1]Chinese Patent CN107011347A (as described in CN110845911A) [2]
Starting Materials Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane5-allyl-4,6-dichloropyrimidine
Number of Steps 43
Key Reagents Formamidine, Hydrochloric acid, Phosphoryl chloride, N,N-diisopropylethylamineAmmonia, Ozone, Intramolecular condensation reagents
Reported Overall Yield High yield (specific overall yield not stated, but individual steps are high yielding)66%
Final Step Conditions 7H-pyrrolo[2,3-d]pyrimidin-4-ol with POCl3 and N,N-diisopropylethylamine in toluene at 50°C.Intramolecular condensation.
Purity of Final Product >99.5 area-% by HPLC without further purification.Not specified.

Visualizing Workflows and Troubleshooting

General Synthetic Workflow

The following diagram illustrates a generalized multi-step synthesis for a pyrrolopyrimidine derivative, highlighting key stages that are critical during scale-up.

G General Synthetic Workflow for Pyrrolopyrimidine Production cluster_0 Raw Material Staging cluster_1 Synthesis cluster_2 Purification & Isolation cluster_3 Final Product A Starting Material A C Step 1: Coupling Reaction A->C B Starting Material B B->C D Step 2: Cyclization C->D E Step 3: Chlorination D->E F Work-up & Extraction E->F G Crystallization / Chromatography F->G H Drying G->H I 4-Chloro-6,7-dihydro-5H- pyrrolo[2,3-d]pyrimidine H->I

Caption: A generalized workflow for the production of pyrrolopyrimidine derivatives.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical approach to diagnosing the cause of low yields during scale-up.

G Troubleshooting Low Yield A Low Yield Observed B Check Reaction Completion (HPLC/TLC) A->B C Incomplete Reaction B->C No D Reaction Complete B->D Yes E Optimize Reaction Time/ Temperature/Mixing C->E F Analyze Crude Product for Side Products D->F G Significant Side Products F->G Yes H Minor Side Products F->H No I Adjust Stoichiometry/pH/ Solvent G->I J Investigate Work-up and Isolation Procedure H->J

Caption: A decision tree for troubleshooting low product yield during scale-up.

References

Technical Support Center: 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, which features a chloro-substituted pyrimidine ring and a dihydro-pyrrolo moiety, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and to a lesser extent, photolysis.

  • Hydrolysis: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under acidic or basic conditions. This would lead to the formation of the corresponding 4-hydroxy derivative.

  • Oxidation: The dihydro-pyrrolo ring is a potential site for oxidative degradation. This could involve dehydrogenation to the aromatic pyrrolo[2,3-d]pyrimidine analogue or ring-opening reactions. The electron-rich pyrrole-like nitrogen can also be a target for oxidation.

  • Photolysis: While potentially less significant compared to hydrolysis and oxidation, exposure to UV light could induce degradation, possibly through radical mechanisms or photo-hydrolysis.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in an aqueous buffer. What could be the cause?

A2: The appearance of new peaks upon storage in aqueous media, especially if the pH is not neutral, strongly suggests hydrolytic degradation. The most probable degradation product is 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, formed by the displacement of the chlorine atom.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use LC-MS to determine the mass of the new peak. The expected mass for the hydroxy derivative would be [M-Cl+OH].

  • pH Control: Ensure your sample is stored in a neutral, buffered solution (pH 7) to minimize hydrolysis. If the experimental conditions require acidic or basic pH, be aware of the potential for degradation and analyze samples promptly.

  • Temperature: Store samples at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

Q3: My sample of this compound shows signs of degradation after exposure to air or a mild oxidizing agent. What degradation products should I expect?

A3: Oxidative degradation is a plausible pathway. Two main types of products could be formed:

  • Dehydrogenation Product: The dihydro-pyrrolo ring could be oxidized to the more stable aromatic pyrrole ring, yielding 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Ring-Opened Products: More aggressive oxidation could lead to the cleavage of the dihydro-pyrrolo ring.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Antioxidants: If compatible with your experimental setup, consider the addition of a small amount of an antioxidant.

  • Analytical Monitoring: Use a stability-indicating HPLC method to monitor for the appearance of new peaks that could correspond to oxidative degradants.

Q4: I am having issues with peak shape and retention time variability in my HPLC analysis. What are the common causes and solutions?

A4: Poor peak shape (e.g., tailing, fronting) and shifting retention times are common HPLC problems. The table below outlines potential causes and solutions.

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a mobile phase with a competitive amine (e.g., triethylamine) or a lower pH to protonate the analyte. Consider using a base-deactivated column.
Column overload.Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Postulated Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

G cluster_hydrolysis Hydrolytic Degradation Parent This compound Hydroxy_Product 4-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Parent->Hydroxy_Product H2O (Acid/Base)

Postulated hydrolytic degradation pathway.

G cluster_oxidation Oxidative Degradation Parent_Ox This compound Aromatic_Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Parent_Ox->Aromatic_Product [O] (Dehydrogenation) RingOpened_Product Ring-Opened Products Parent_Ox->RingOpened_Product [O] (Ring Cleavage)

Postulated oxidative degradation pathways.

Quantitative Data from Forced Degradation Studies

Stress ConditionTime (Hrs)Assay of Active Substance (%)Assay of Degraded Products (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl) 2481.3618.64100.0
Basic Hydrolysis (0.1 M NaOH) 2489.4110.59100.0
Oxidative (3% H₂O₂) 2496.333.67100.0
Thermal Degradation (50 °C) 2498.921.08100.0
Photolytic (UV 254nm) 2498.921.08100.0

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Degradation (e.g., 80°C, Solid State) Start->Thermal Photolytic Photolytic Degradation (e.g., UV/Vis light) Start->Photolytic Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze

General workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.

3. Sample Preparation for Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. An example of such a method is provided below.

Stability-Indicating HPLC Method

This is a general-purpose reversed-phase HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will likely be required.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

References

Validation & Comparative

A Comparative Guide to JAK Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold and Other Key JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling pathways that regulate immune responses and cellular proliferation. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.

This guide provides a comparative analysis of prominent JAK inhibitors. It is important to clarify that 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is not itself a JAK inhibitor, but rather a crucial chemical intermediate used in the synthesis of several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.[1][2][3][4][5][6] This guide will, therefore, focus on comparing the final active pharmaceutical ingredients derived from this scaffold, such as Tofacitinib and Ruxolitinib, against other notable JAK inhibitors like Upadacitinib.

The comparative data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the relative potency, selectivity, and mechanisms of action of these compounds.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event activates receptor-associated JAKs, which then phosphorylate each other and the receptor itself. These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.[7][8][9][10] JAK inhibitors act by competing with ATP for the binding site on the JAK enzymes, thereby blocking this signaling cascade.[11][12]

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK_P P-JAK JAK->JAK_P Autophosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Comparative Performance of JAK Inhibitors

The efficacy and safety profile of a JAK inhibitor is largely determined by its potency and selectivity for the different JAK isoforms. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

Biochemical Potency (IC50 Values)

The following table summarizes the IC50 values for several prominent JAK inhibitors against the four JAK isoforms, as determined by in vitro biochemical assays. It is important to note that these values can vary depending on the specific assay conditions.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
Tofacitinib 1-115-201-2.658JAK1/JAK3[7][13][14][15][16]
Ruxolitinib 2.8-3.32.8-4>400-JAK1/JAK2[11][16][17][18]
Upadacitinib 29-43120-80323004700JAK1[19][20][21][22][23][24]

Note: IC50 values are presented as ranges compiled from multiple sources to reflect variability in experimental conditions.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the potency and selectivity of JAK inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50% (IC50).

Generalized Protocol:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.

  • Assay Plate Preparation: The diluted inhibitor is transferred to a 384-well assay plate. Control wells containing DMSO (0% inhibition) and a potent, broad-spectrum inhibitor (100% inhibition) are also included.

  • Enzyme and Substrate Addition: A solution containing the recombinant JAK enzyme and a specific peptide substrate is added to each well. The plate is incubated to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near the Michaelis constant (Km) for the specific JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.[14]

  • Reaction Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is measured. Luminescence-based assays, such as ADP-Glo™, are commonly used to quantify the amount of ADP produced, which is directly proportional to kinase activity.[25][26][27]

  • Data Analysis: The signal from each inhibitor concentration is normalized to the controls. The resulting percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic curve to calculate the IC50 value.[28]

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Prep_Plate Dispense Inhibitor to Assay Plate Prep_Inhibitor->Prep_Plate Add_Enzyme Add JAK Enzyme and Substrate Prep_Plate->Add_Enzyme Incubate1 Pre-incubation Add_Enzyme->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Kinase Reaction Incubation Add_ATP->Incubate2 Add_Detection Add Detection Reagent Incubate2->Add_Detection Read_Plate Measure Signal (e.g., Luminescence) Add_Detection->Read_Plate Analyze_Data Data Analysis and IC50 Calculation Read_Plate->Analyze_Data End End Analyze_Data->End

A generalized workflow for a biochemical kinase inhibition assay to determine inhibitor potency.
Cellular Phosphorylation Assay

This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.

Objective: To determine the concentration of an inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in whole cells.

Generalized Protocol:

  • Cell Culture and Treatment: A suitable cell line is cultured and then treated with varying concentrations of the JAK inhibitor.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 or IFN-α) to activate the JAK-STAT pathway.[25]

  • Cell Lysis: After a short incubation period, the cells are lysed to release the intracellular proteins.

  • Detection of Phosphorylated STAT (pSTAT): The level of phosphorylated STAT is quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of pSTAT in inhibitor-treated cells is compared to that in untreated (but stimulated) cells to determine the percent inhibition. The IC50 value is then calculated as described for the biochemical assay.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold, for which this compound is a key precursor, has given rise to a number of potent JAK inhibitors. As demonstrated by the comparative data, these inhibitors exhibit distinct selectivity profiles for the different JAK isoforms. Tofacitinib shows a preference for JAK1 and JAK3, Ruxolitinib for JAK1 and JAK2, and the second-generation inhibitor Upadacitinib displays high selectivity for JAK1.[13][17][19][29] This selectivity is a critical factor in determining the therapeutic applications and potential side effects of each inhibitor. The choice of a particular JAK inhibitor for research or therapeutic development will depend on the specific JAK isoform(s) implicated in the disease of interest. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of novel and existing JAK inhibitors.

References

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide to its Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold as a potential backbone for kinase inhibitors. Due to the limited publicly available data on this specific scaffold, this guide will focus on the closely related and well-validated 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] This comparative analysis is supported by experimental data from published research, with a focus on its activity against key oncology targets. We will also draw comparisons to established kinase inhibitor scaffolds such as quinazoline and indole.

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine core of ATP and bind to the hinge region of various kinases.[5] While extensive research has focused on the aromatic 7H-pyrrolo[2,3-d]pyrimidine core, recent studies on dihydrogenated versions, such as the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, have revealed opportunities for developing highly selective kinase inhibitors.[1][2][3][4] This guide presents a comparative analysis of the inhibitory activities of this scaffold class, details of relevant experimental protocols, and visualizations of key cellular pathways and experimental workflows to aid researchers in their drug discovery efforts.

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various inhibitors based on the dihydropyrrolopyrimidine, quinazoline, and indole scaffolds against selected kinases. It is important to note that the data for the dihydropyrrolopyrimidine scaffold is based on derivatives of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.

Table 1: Inhibitory Activity of Dihydropyrrolopyrimidine Scaffold Derivatives against CDKs [1]

Compound/ScaffoldTarget KinaseIC50 (nM)Selectivity vs. CDK1 (Fold)Selectivity vs. CDK4 (Fold)Selectivity vs. CDK6 (Fold)Selectivity vs. CDK9 (Fold)
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one deriv. (cpd 5f) CDK23>333>333>333>333
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one deriv. (cpd 5g) CDK24>250>250>250>250
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one deriv. (cpd 6) CDK25>200>200>200>200

Table 2: Inhibitory Activity of Representative Quinazoline and Indole Scaffolds

Compound/ScaffoldTarget KinaseIC50 (nM)Reference Compound
Quinazoline (Gefitinib) EGFR2-37-
Quinazoline (AZD1152) Aurora B0.37-
Indole (Pexidartinib) CSF1R13-
Indole (Vemurafenib) BRAF-V600E31-

Signaling Pathways

Understanding the signaling pathways in which target kinases operate is crucial for designing effective inhibitors. Below are diagrams of the CDK2-mediated cell cycle regulation and the JAK-STAT signaling pathway, a common target for pyrrolopyrimidine-based inhibitors.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates CyclinE_CDK2 Cyclin E / CDK2 Rb_E2F->CyclinE_CDK2 releases E2F to transcribe Cyclin E p21 p21/p27 p21->CyclinE_CDK2 inhibits CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 promotes transition to DNA_rep DNA Replication CyclinA_CDK2->DNA_rep promotes Inhibitor Dihydropyrrolopyrimidine Inhibitor Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

CDK2 Signaling in Cell Cycle Progression

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) Receptor->STAT_inactive recruits JAK->Receptor phosphorylates JAK->JAK JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus Gene_Transcription Gene Transcription STAT_active->Gene_Transcription binds to DNA and initiates transcription DNA DNA Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK inhibits experimental_workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Biochem_Assay Biochemical Assays (IC50, Selectivity) Lead_Gen->Biochem_Assay Biochem_Assay->Lead_Gen feedback Cell_Assay Cell-Based Assays (GI50, Target Engagement) Biochem_Assay->Cell_Assay Lead_Opt Lead Optimization (ADME/Tox) Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

References

Comparative Analysis of Synthetic Routes to 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The bicyclic heteroaromatic compound 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is present in a number of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of documented synthetic routes to this target molecule, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for a given research and development context.

Executive Summary

The synthesis of this compound is not typically achieved in a single, direct process. The most common and well-documented strategy involves a two-stage approach:

  • Synthesis of the aromatic precursor: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Reduction of the pyrrole ring: Selective hydrogenation of the 5,6-double bond of the pyrrole moiety.

This guide will comparatively analyze three distinct routes for the synthesis of the aromatic precursor, followed by a discussion of the subsequent reduction step. The routes for the precursor synthesis are primarily distinguished by their starting materials: diethyl malonate, dimethyl malonate, and ethyl cyanoacetate.

Comparison of Synthesis Routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Parameter Route 1: From Diethyl Malonate Route 2: From Dimethyl Malonate Route 3: From Ethyl Cyanoacetate
Starting Materials Diethyl malonate, Allyl bromide, GuanidineDimethyl malonateEthyl cyanoacetate, Thiourea, 2-Chloroacetaldehyde
Key Intermediates 5-Allylbarbituric acid, 5-Allyl-4,6-dichloropyrimidine, 4-Amino-5-formyl-6-chloropyrimidineNot explicitly detailed2-Mercapto-4-amino-6-hydroxypyrimidine, 4-Amino-6-hydroxypyrimidine, 4-Hydroxypyrrolo[2,3-d]pyrimidine
Number of Steps 574
Overall Yield ~46%[1]31%[2][3]Not explicitly stated, but individual step yields are high[4]
Key Reagents POCl₃, NaIO₄, OsO₄ (catalytic)Not explicitly detailedRaney Nickel, POCl₃
Advantages Established and well-documented.Operationally simple.[3]Potentially high-yielding individual steps.
Disadvantages Use of toxic and expensive reagents (OsO₄).Lower overall yield.[2][3]Use of odorous thiourea and pyrophoric Raney Nickel.

Visualizing the Synthetic Pathways

To facilitate a clearer understanding of the synthetic strategies, the following diagrams illustrate the logical flow of each route to the aromatic precursor.

cluster_0 Route 1: From Diethyl Malonate cluster_1 Route 3: From Ethyl Cyanoacetate A1 Diethyl Malonate B1 5-Allylbarbituric Acid A1->B1 Allyl Bromide, NaOEt C1 5-Allyl-4,6-dichloropyrimidine B1->C1 POCl3 D1 4-Amino-5-formyl-6-chloropyrimidine C1->D1 1. OsO4, NaIO4 2. NH3 E1 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D1->E1 Cyclization A3 Ethyl Cyanoacetate B3 2-Mercapto-4-amino-6-hydroxypyrimidine A3->B3 Thiourea, NaOEt C3 4-Amino-6-hydroxypyrimidine B3->C3 Raney Ni, NH3 D3 4-Hydroxypyrrolo[2,3-d]pyrimidine C3->D3 2-Chloroacetaldehyde E3 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D3->E3 POCl3

Figure 1. Synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

The Crucial Reduction Step: From Aromatic Precursor to the Dihydro-Product

The conversion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to this compound involves the selective reduction of the pyrrole ring. Catalytic hydrogenation is the most common method for this transformation.

cluster_2 Reduction of the Pyrrole Ring A2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B2 This compound A2->B2 Catalytic Hydrogenation (e.g., PtO2, H2)

Figure 2. Reduction to the target molecule.

Key considerations for this reduction step include the choice of catalyst, solvent, temperature, and pressure. Platinum oxide (PtO₂) is a commonly employed catalyst for the hydrogenation of pyrrole rings. It is crucial to perform this step under conditions that do not lead to the hydrogenolysis of the C-Cl bond.

Experimental Protocols

Route 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl Cyanoacetate[4]

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine To a solution of sodium ethoxide, prepared from sodium (23 g, 1 mol) in absolute ethanol (500 mL), is added a mixture of ethyl cyanoacetate (113 g, 1 mol) and thiourea (76 g, 1 mol). The mixture is refluxed for 4 hours. The resulting precipitate is filtered, washed with ethanol, and then dissolved in water (500 mL). The solution is acidified with acetic acid to precipitate the product, which is then filtered, washed with water, and dried to yield 2-mercapto-4-amino-6-hydroxypyrimidine.

Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine A suspension of 2-mercapto-4-amino-6-hydroxypyrimidine (143 g, 1 mol) in aqueous ammonia (2 L) is treated with freshly prepared Raney nickel (approximately 400 g) and heated at 100°C for 2 hours. The hot solution is filtered to remove the catalyst. The filtrate is concentrated to about 500 mL and cooled. The precipitated product is collected by filtration, washed with cold water, and dried to give 4-amino-6-hydroxypyrimidine.

Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine A mixture of 4-amino-6-hydroxypyrimidine (11.1 g, 0.1 mol) and anhydrous sodium acetate (16.4 g, 0.2 mol) in water (200 mL) is heated to 70°C. A solution of 2-chloroacetaldehyde (50% in water, 23.5 g, 0.15 mol) is added dropwise over 30 minutes. The mixture is stirred at 70°C for 4 hours, then cooled. The precipitate is filtered, washed with water, and dried to afford 4-hydroxypyrrolo[2,3-d]pyrimidine.

Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A suspension of 4-hydroxypyrrolo[2,3-d]pyrimidine (13.5 g, 0.1 mol) in phosphorus oxychloride (100 mL) is refluxed for 2 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from toluene yields pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reduction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10 mmol) in glacial acetic acid (50 mL) is hydrogenated over platinum oxide (0.1 g) at room temperature and 50 psi of hydrogen pressure for 12 hours. The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. Further purification can be achieved by column chromatography on silica gel.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the efficient preparation of the aromatic precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a selective reduction. The choice of the initial synthetic route to the precursor will depend on factors such as the availability and cost of starting materials, safety considerations regarding reagents like osmium tetroxide and Raney nickel, and the desired overall yield. The presented data and protocols offer a solid foundation for researchers to make an informed decision based on their specific laboratory capabilities and project requirements. The reduction of the pyrrole ring via catalytic hydrogenation is a standard procedure, but careful optimization of reaction conditions is necessary to ensure the preservation of the chloro-substituent.

References

Comparative Analysis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold, a saturated derivative of the versatile pyrrolo[2,3-d]pyrimidine core, has emerged as a promising framework in the design of novel kinase inhibitors. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it an effective ATP-competitive inhibitor for a range of kinases.[1] The incorporation of a dihydro-pyrrole ring introduces a three-dimensional character to the otherwise planar scaffold, which can be exploited to achieve enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as anti-cancer agents.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro cytotoxic activity of a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, which incorporate the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine moiety. The data highlights the impact of substitutions at various positions on the core scaffold against different cancer cell lines.

Compound IDR2-SubstituentN-Aryl SubstituentHT-29 IC50 (µM)[2]HeLa IC50 (µM)[2]MCF-7 IC50 (µM)[2]
8a HPhenyl>5019.22>50
8d 4-Chlorophenyl4-Bromophenyl4.55>50>50
8f 4-BromophenylPhenyl4.55>50>50
8g 4-Bromophenyl4-Fluorophenyl4.01>50>50
10a 4-Chlorophenyl->5022.31>50
10b 4-Bromophenyl->50>5031.54

Structure-Activity Relationship (SAR) Summary

The data from the evaluated tricyclic pyrrolo[2,3-d]pyrimidine analogs reveals several key SAR trends:

  • Substitution at the N-aryl group is crucial for activity. Compound 8a , with an unsubstituted phenyl N-aryl group, showed only moderate activity against the HeLa cell line and was inactive against HT-29 and MCF-7 cell lines.[2]

  • Halogenated substituents on the N-aryl and R2-phenyl groups significantly enhance cytotoxic activity, particularly against the HT-29 colon cancer cell line. For instance, compounds 8d , 8f , and 8g , all featuring bromo or chloro substitutions, demonstrated potent activity against HT-29 cells with IC50 values in the low micromolar range.[2]

  • The presence of an azepine side-ring fused to the pyrimidine core appears to confer selective antitumor activity against the HT-29 cell line. This is a notable pattern observed in the series of condensed pyrimidinones.[2]

  • In a broader context of pyrrolo[2,3-d]pyrimidine derivatives, the strategic incorporation of halogen atoms is a common strategy to enhance potency and selectivity. Halogenated tyrosine kinase inhibitors (TKIs) like gefitinib and dasatinib have demonstrated improved therapeutic effects due to favorable binding interactions in the kinase active site.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (MCF-7, HeLa, and HT-29) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with the synthesized compounds at concentrations ranging from 0.001 to 6.561 µM. Doxorubicin was used as a positive control.

  • Incubation: The treated cells were incubated for 72 hours at 37°C.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The formazan crystals formed were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) were determined graphically.[2]

Kinase Inhibition Assay (General Protocol)

While specific kinase inhibition data for the dihydro-pyrrolo[2,3-d]pyrimidine analogs in the table is not provided, a general protocol for assessing the enzymatic activity of pyrrolo[2,3-d]pyrimidine derivatives against various kinases is as follows.

  • Assay Principle: Kinase activity is measured using a variety of platforms, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Mixture: The kinase reaction is typically performed in a buffer containing the kinase enzyme, a substrate (e.g., a specific peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and a detection reagent is added to quantify the product (e.g., ADP). The luminescence or fluorescence signal is proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Sunitinib, erlotinib, or other known kinase inhibitors are often used as reference standards.[3]

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships between chemical modifications and biological activity, as well as the typical experimental process, the following diagrams are provided.

SAR_Summary cluster_R2 R2 Position cluster_N_Aryl N-Aryl Position cluster_Activity Biological Activity Core 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine Core R2_H H Core->R2_H Substitution R2_Aryl Aryl (e.g., 4-Chlorophenyl) Core->R2_Aryl Substitution N_Aryl_Unsub Unsubstituted Phenyl Core->N_Aryl_Unsub Substitution N_Aryl_Halogen Halogenated Phenyl (e.g., 4-Bromophenyl) Core->N_Aryl_Halogen Substitution Low_Activity Low/Moderate Activity R2_H->Low_Activity High_Activity High Activity (Low µM IC50) R2_Aryl->High_Activity N_Aryl_Unsub->Low_Activity N_Aryl_Halogen->High_Activity

Caption: General SAR of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine analogs.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Evaluation cluster_Analysis Data Analysis and SAR start Start with 4-Chloro-6,7-dihydro-5H- pyrrolo[2,3-d]pyrimidine synthesis Synthesize Analogs with Diverse Substitutions start->synthesis purification Purify and Characterize New Compounds synthesis->purification cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity kinase_assay Kinase Inhibition Assays purification->kinase_assay data_analysis Determine IC50 values cytotoxicity->data_analysis kinase_assay->data_analysis sar Establish Structure-Activity Relationships data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Typical workflow for SAR studies of novel kinase inhibitors.

References

Comparative Efficacy of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of kinase inhibitors based on the 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure is a key component of several potent kinase inhibitors, notably targeting the Janus kinase (JAK) family, which plays a pivotal role in inflammatory and immune responses.

The this compound core is a saturated analog of the well-known 7H-pyrrolo[2,3-d]pyrimidine scaffold found in numerous approved kinase inhibitors. The saturation in the pyrrole ring introduces a three-dimensional character that can be exploited to achieve altered selectivity and potency profiles compared to its aromatic counterpart. This guide will delve into the available data on inhibitors featuring this specific saturated core, providing a comparative analysis of their biological activity.

Quantitative Comparison of Inhibitor Potency

While comprehensive comparative studies on a wide range of this compound-based inhibitors are still emerging, the existing literature and patent filings provide valuable insights into their potential as kinase inhibitors. The following tables summarize the inhibitory activities of key compounds, with a focus on their primary kinase targets. For comparative context, data for closely related aromatic 7H-pyrrolo[2,3-d]pyrimidine analogs are also included.

Table 1: Enzymatic Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors against Janus Kinases (JAKs)

Compound ID/ReferenceCore ScaffoldTarget KinaseIC50 (nM)Selectivity Profile
Tofacitinib 7H-pyrrolo[2,3-d]pyrimidineJAK11.6JAK1/2/3 inhibitor
JAK24.1
JAK33.2
Compound 8o [1]7H-pyrrolo[2,3-d]pyrimidineJAK10.3Selective for JAK1 over JAK2 (10-fold)
Compound 8m [1]7H-pyrrolo[2,3-d]pyrimidineJAK10.16Selective for JAK1 over JAK2 (40.6-fold)
Compound 11e 7H-pyrrolo[2,3-d]pyrimidineJAK1>90% inhibitionPotent JAK1/2 inhibitor
JAK2>90% inhibition
Compound 23a [2]7H-pyrrolo[2,3-d]pyrimidineJAK172Selective for JAK1 over other JAKs (>12-fold)
PF-04965842 [3]7H-pyrrolo[2,3-d]pyrimidineJAK1-Selective JAK1 inhibitor

Note: Data for direct this compound analogs is limited in publicly available comparative studies. The table highlights the potency of the closely related aromatic scaffold.

Table 2: Anti-proliferative Activity (IC50) of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors in Cancer Cell Lines

Compound ID/ReferenceCore ScaffoldCell LineCancer TypeIC50 (µM)
Compound 25b [4]7H-pyrrolo[2,3-d]pyrimidineA549Lung Cancer3.2
Tricyclic Pyrrolo[2,3-d]pyrimidine Analog [5]Tricyclic 7H-pyrrolo[2,3-d]pyrimidineHT-29Colon Cancer4.01 - 4.55
Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) [6]7H-pyrrolo[2,3-d]pyrimidineHepG2Liver Cancer-

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key in vitro assays used to evaluate this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific JAK enzyme, and the substrate peptide.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HEL cells for JAK inhibitor testing)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The primary target of many pyrrolo[2,3-d]pyrimidine-based inhibitors is the JAK-STAT signaling pathway. Understanding this pathway is crucial for interpreting the mechanism of action of these inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_workflow Experimental Workflow Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates Inhibitor 4-Chloro-6,7-dihydro-5H- pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits Synthesis Inhibitor Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell-Based Assay (Anti-proliferative IC50) KinaseAssay->CellAssay DataAnalysis Data Analysis & Comparison CellAssay->DataAnalysis

Caption: JAK-STAT pathway inhibition and experimental workflow.

The diagram above illustrates the canonical JAK-STAT signaling pathway, a primary target for many pyrrolo[2,3-d]pyrimidine-based inhibitors. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and cell proliferation. The this compound-based inhibitors act by blocking the kinase activity of JAKs, thereby interrupting this signaling cascade. The accompanying workflow diagram outlines the key steps in the preclinical evaluation of these inhibitors, from synthesis to comparative data analysis.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives, a scaffold of significant interest in the development of targeted therapies. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate informed decisions in drug discovery.

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, owing to its structural resemblance to the adenine moiety of ATP.[1][2] This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide range of kinases. The 4-chloro substituent serves as a crucial synthetic handle for introducing various side chains to modulate potency and selectivity.[3] This guide focuses on derivatives of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core, exploring how substitutions impact their interaction with a panel of kinases.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of various this compound derivatives against a panel of cancer-relevant kinases. These tables are compiled from multiple studies to provide a broad overview of the scaffold's cross-reactivity.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Derivative A EGFR79Erlotinib55
Her2-Sunitinib-
VEGFR2-Sorafenib-
CDK2-Staurosporine-
Derivative B RET (wild-type)<10--
RET (V804M mutant)<10--
KDR (VEGFR2)>1000--
Derivative C Itk15Ibrutinib5
Btk250--
Derivative D CDK24--
CDK1>1000--
CDK4>1000--
CDK6>1000--

Table 1: Comparative IC50 values of selected this compound derivatives against various kinases. Note: Data is aggregated from multiple sources for illustrative purposes. "-" indicates data not available.

Key Signaling Pathways Targeted

The kinases inhibited by these derivatives are implicated in crucial cellular signaling pathways that, when dysregulated, can drive cancer progression. The following diagrams illustrate the points of intervention for these compounds.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_RET RET Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor_A Derivative A Inhibitor_A->EGFR RET RET PLCg PLCγ RET->PLCg PI3K PI3K RET->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor_B Derivative B Inhibitor_B->RET

Figure 1: Inhibition of EGFR and RET signaling pathways.

Cell_Cycle_Control cluster_CDK Cell Cycle Regulation G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE S S Phase G2 G2 Phase S->G2 CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB M M Phase M->G1 CDK2_CyclinE->S CDK1_CyclinB->M Inhibitor_D Derivative D Inhibitor_D->CDK2_CyclinE

Figure 2: Inhibition of Cell Cycle Progression via CDK2.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow Start Start Step1 Prepare kinase, substrate, and ATP solution Start->Step1 Step2 Add test compound (various concentrations) Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop reaction Step3->Step4 Step5 Quantify substrate phosphorylation Step4->Step5 Step6 Calculate IC50 values Step5->Step6 End End Step6->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or cold

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Kinase inhibitor (as a positive control)

  • DMSO (as a vehicle control)

  • 96-well or 384-well plates

  • Phosphocellulose paper or other capture method

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • A reaction mixture containing the kinase, substrate, and assay buffer is prepared.

  • The test compounds, dissolved in DMSO, are serially diluted and added to the wells of the microplate.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

  • The phosphorylated substrate is captured and separated from the unreacted ATP.

  • The amount of phosphorylated substrate is quantified. For radio-labeled ATP, this is done using a scintillation counter. For non-radioactive methods, luminescence or fluorescence is measured.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431 for EGFR, K562 for BCR-ABL)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • The cell proliferation reagent is added to each well according to the manufacturer's instructions.

  • After a further incubation period, the absorbance or luminescence is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated for each compound concentration.

  • GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Conclusion

The this compound scaffold represents a versatile platform for the development of kinase inhibitors. The presented data highlights the potential for developing both multi-targeted and highly selective inhibitors through strategic chemical modifications. While some derivatives exhibit broad cross-reactivity, others demonstrate remarkable selectivity for specific kinases such as RET and CDK2. A thorough understanding of the structure-activity relationships governing this selectivity is crucial for the design of next-generation targeted therapies with improved efficacy and reduced off-target effects. The experimental protocols provided herein serve as a foundation for the continued exploration and profiling of this promising class of compounds.

References

in vitro and in vivo validation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction:

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous targeted therapies, particularly kinase inhibitors. While specific efficacy data for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is not extensively available in published literature, its close analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of several approved drugs. This guide provides a comparative analysis of the efficacy of prominent Janus kinase (JAK) inhibitors derived from the pyrrolo[2,3-d]pyrimidine core, with a focus on Tofacitinib. For a comprehensive comparison, data for other well-established JAK inhibitors, Ruxolitinib and Baricitinib, are also included. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: JAK-STAT Signaling Pathway

Tofacitinib, Ruxolitinib, and Baricitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2] These intracellular tyrosine kinases are essential for the signaling of numerous cytokines and growth factors that are pivotal in immune responses and hematopoiesis.[1][3] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[1][3] The phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immunity.[1][3] By blocking JAK activity, these inhibitors disrupt this signaling cascade, leading to a reduction in the inflammatory response.[1][4][5] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][6]

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Modulation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - JAK enzyme - Peptide substrate - ATP Start->Prepare_Reaction Add_Inhibitor Add test compound (e.g., Tofacitinib) or control Prepare_Reaction->Add_Inhibitor Incubate_1 Incubate for 1 hour at room temperature Add_Inhibitor->Incubate_1 Add_Detection Add detection reagents Incubate_1->Add_Detection Incubate_2 Incubate for 30-40 minutes Add_Detection->Incubate_2 Measure_Signal Measure fluorescence signal Incubate_2->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End InVivo_Workflow In Vivo Efficacy Workflow (RA Model) Start Start Induce_Arthritis Induce arthritis in rodents (e.g., collagen injection) Start->Induce_Arthritis Group_Animals Group animals and initiate treatment (Vehicle, Test Compound) Induce_Arthritis->Group_Animals Monitor_Disease Monitor disease progression: - Clinical scoring - Paw swelling Group_Animals->Monitor_Disease Terminal_Collection Terminal sample collection: - Blood (cytokines) - Joints (histology) Monitor_Disease->Terminal_Collection Analyze_Data Analyze data and assess efficacy Terminal_Collection->Analyze_Data End End Analyze_Data->End

References

Benchmarking 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitory activity of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine against a panel of well-characterized, clinically approved kinase inhibitors. Due to the absence of publicly available experimental data for this compound, this comparison is based on the established activity of structurally related compounds possessing the pyrrolo[2,3-d]pyrimidine scaffold, a core motif in numerous kinase inhibitors.

The unsaturated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2] Derivatives of the broader pyrrolo[2,3-d]pyrimidine class have demonstrated potent inhibitory activity against various kinase families, including JAKs, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] Based on this precedent, this guide will benchmark the hypothetical performance of this compound against known JAK inhibitors, providing a framework for its potential evaluation.

Comparative Inhibitory Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of selected, approved JAK inhibitors. These values serve as a benchmark for the anticipated potency of novel compounds targeting this kinase family.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableHypothesized: JAK family
Tofacitinib112201Not ReportedPan-JAK (JAK3 preference)
Ruxolitinib3.32.842819JAK1/JAK2
Baricitinib5.95.7>40053JAK1/JAK2

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Context: The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immune response, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Kinase inhibitors targeting JAKs can modulate these pathological processes.

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor 4-Chloro-6,7-dihydro-5H- pyrrolo[2,3-d]pyrimidine (Hypothesized) Inhibitor->JAK Inhibits Experimental_Workflow General Workflow for Kinase Inhibition Assays cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare Assay Plate: Kinase + Substrate b2 Add Test Compound (Serial Dilutions) b1->b2 b3 Initiate Reaction (Add ATP) b2->b3 b4 Incubate b3->b4 b5 Terminate Reaction b4->b5 b6 Detect Phosphorylation b5->b6 b7 Calculate IC50 b6->b7 c1 Culture & Starve Cells c2 Pre-incubate with Test Compound c1->c2 c3 Stimulate with Cytokine c2->c3 c4 Lyse Cells c3->c4 c5 Detect p-STAT (e.g., Western, ELISA) c4->c5 c6 Calculate IC50 c5->c6

References

Comparative Docking Analysis of 4-Chloro-Pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Silico Performance of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Against Key Cancer Targets.

This guide provides a comparative analysis of the molecular docking performance of 4-chloro-pyrrolo[2,3-d]pyrimidine analogs, a class of compounds demonstrating significant potential as multi-targeted kinase inhibitors in cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in several FDA-approved kinase inhibitors.[1] This document summarizes quantitative binding energy data from in silico studies, details the experimental methodologies to ensure reproducibility, and visualizes key experimental and biological pathways.

Comparative Binding Affinity

The following table summarizes the binding energies of a representative 4-chloro-pyrrolo[2,3-d]pyrimidine derivative, compound 5k, and established reference kinase inhibitors against several key protein kinases implicated in cancer progression. Lower binding energy values indicate a higher predicted binding affinity between the ligand and the protein's active site.

Target KinasePDB IDCompoundBinding Energy (kcal/mol)
EGFR4HJOCompound 5k-8.5
Erlotinib (Reference)-9.2
VEGFR24ASDCompound 5k-9.1
Sorafenib (Reference)-10.3
Her23RCDCompound 5k-8.8
Lapatinib (Reference)-9.5
CDK23TI1Compound 5k-8.2
Sunitinib (Reference)-8.9

Data sourced from a 2023 study on new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors.[2]

Experimental Protocols: Molecular Docking

The following protocol outlines a generalized methodology for performing comparative molecular docking studies with pyrrolo[2,3-d]pyrimidine analogs, based on established research.[2][3]

1. Protein Preparation:

  • Structure Retrieval: Obtain the 3D crystal structures of the target protein kinases (e.g., EGFR, VEGFR2, Her2, CDK2) from the Protein Data Bank (PDB).

  • Preparation: Prepare the protein for docking by removing water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign Kollman charges. The prepared protein is typically saved in PDBQT format for use with AutoDock Vina.

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of the 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine analogs using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Torsion Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • File Conversion: Save the prepared ligands in the PDBQT file format.

3. Docking Simulation:

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions and coordinates of the grid box are typically centered on the position of the co-crystallized ligand from the original PDB file.

  • Docking Execution: Perform the molecular docking using software such as AutoDock Vina. The program will explore various conformations and orientations of the ligand within the defined active site and calculate the binding affinity for each pose.

  • Pose Selection: The resulting poses are ranked based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable binding mode.

4. Analysis and Visualization:

  • Interaction Analysis: Analyze the interactions between the best-docked poses of the ligands and the amino acid residues of the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other key binding determinants.

  • Visualization: Use molecular visualization software like PyMOL or Discovery Studio to generate 3D representations of the ligand-protein complexes for detailed examination and publication.

Visualizing the Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p Protein Structure (from PDB) p_prep Protein Preparation (Add H, Charges) p->p_prep l Ligand Structures (2D Sketch) l_prep Ligand Preparation (3D Conversion, Energy Min.) l->l_prep grid Grid Box Generation (Define Active Site) p_prep->grid dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Docking Poses & Scores dock->results analysis Interaction Analysis (H-bonds, Hydrophobic) results->analysis vis Visualization (e.g., PyMOL) analysis->vis

Caption: A typical workflow for a comparative molecular docking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF inhibitor Pyrrolo[2,3-d]pyrimidine Analog inhibitor->RTK Inhibition Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrrolo[2,3-d]pyrimidine inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and logistical guidance for the proper disposal of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, indicates significant potential hazards. This substance is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Therefore, extreme caution and strict adherence to the following disposal protocols are mandatory.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, as the compound is toxic upon absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes.
Skin and Body Laboratory coat, long pants, and closed-toe shoesTo minimize exposed skin and prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hoodTo avoid inhalation of potentially toxic dust or aerosols.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Labeling:

  • As soon as the decision is made to dispose of the chemical, it must be clearly labeled as hazardous waste.

  • Use a standardized hazardous waste label.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., "Toxic," "Irritant")

2. Container Management:

  • Solid Waste:

    • Collect solid this compound waste in a designated, leak-proof container with a secure lid.

    • If possible, use the original container. If not, ensure the new container is compatible with the chemical.

    • For grossly contaminated items like gloves or weigh boats, double-bag them in clear plastic bags and then place them in a designated solid chemical waste container.[3]

  • Liquid Waste (Solutions):

    • Collect liquid waste containing this compound in a separate, sealed, and leak-proof container.

    • Do not mix with other solvent wastes unless you have confirmed compatibility. Chlorinated and non-chlorinated solvent wastes should generally be kept separate.[4][5]

  • Empty Containers:

    • Thoroughly empty any containers that held the chemical.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4] After proper rinsing, the container can often be disposed of as regular lab glass or plastic, but check with your institution's specific guidelines.

3. Segregation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

  • Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent spills.[6]

4. Arranging for Disposal:

  • Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]

  • Do not allow hazardous waste to accumulate in the lab for extended periods.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

Spill Size Action Protocol
Small Spill (Solid) 1. Ensure proper PPE is worn. 2. Gently sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust. 3. Clean the spill area with a suitable solvent and paper towels. 4. Dispose of cleaning materials as hazardous waste.
Small Spill (Liquid) 1. Ensure proper PPE is worn. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Collect the absorbent material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent and paper towels. 5. Dispose of cleaning materials as hazardous waste.
Large Spill 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Contact your institution's EHS or emergency response team immediately. 4. Provide them with the chemical name and any available hazard information.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Appropriate Waste Container B->C D Affix Hazardous Waste Label C->D E Add Waste to Container D->E F Securely Close Container E->F G Place in Secondary Containment (if liquid) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatibles H->I J Contact EHS for Waste Pickup I->J K EHS Transports to Waste Facility J->K

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.